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Core Science & Biosynthesis

Foundational

CAS registry number and metadata for 1-Amino-3-fluoropiperidin-4-ol

Title: Technical Whitepaper on the Structural Metadata, Synthesis, and Pharmacological Utility of 1-Amino-3-fluoropiperidin-4-ol Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Whitepaper on the Structural Metadata, Synthesis, and Pharmacological Utility of 1-Amino-3-fluoropiperidin-4-ol

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery

Executive Summary: The Rise of Fluorinated N-Aminopiperidines

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into saturated nitrogen heterocycles is a proven tactic to modulate basicity, enhance metabolic stability, and dictate conformational preferences via the stereoelectronic "gauche effect." 1-Amino-3-fluoropiperidin-4-ol represents a highly specialized, emerging building block that marries this fluorination strategy with an exocyclic N-amino group.

This compound serves as a critical precursor for synthesizing complex hydrazones, pyrazoles, and bicyclic scaffolds. Notably, N-aminopiperidine derivatives are foundational to the synthesis of CB1 cannabinoid receptor antagonists (such as Rimonabant analogs) and various kinase inhibitors [1]. This guide provides an authoritative breakdown of its structural metadata, CAS registry landscape, and the causal mechanics behind its synthesis and characterization.

Structural Metadata and CAS Registry Landscape

Navigating the chemical identity of emerging building blocks requires precise structural metadata, especially when universal CAS registry numbers are still being curated across different stereoisomers. While the parent secondary amine, 3-fluoropiperidin-4-ol , possesses well-documented CAS numbers (e.g., CAS 373604-29-6 for the generic base, and CAS 955028-89-4 for the (3R,4S)-hydrochloride salt) [2][3], the N-aminated derivative is primarily tracked via structural identifiers and vendor-specific metadata [4].

To ensure unambiguous procurement and analytical verification, researchers must rely on the following quantitative and structural metadata:

Table 1: Physicochemical and Structural Metadata for 1-Amino-3-fluoropiperidin-4-ol

Metadata ParameterValue / Identifier
IUPAC Name 1-amino-3-fluoropiperidin-4-ol
Molecular Formula C5H11FN2O
Molecular Weight 134.15 g/mol
SMILES (Generic) NN1CCC(O)C(F)C1
SMILES (Example Stereoisomer) F[C@H]1CCN(N)C1
Precursor CAS (Parent Base) 373604-29-6 [2]
Precursor CAS ((3R,4S)-HCl) 955028-89-4[3]
Target CAS Registry Pending / Vendor-Specific (e.g., Smolecule S15372608) [4]
Key Structural Features Exocyclic hydrazine, C3-Fluorine, C4-Hydroxyl

Note: The relative stereochemistry between the C3-fluorine and C4-hydroxyl groups drastically influences the molecule's hydrogen-bonding capacity and its binding affinity in target protein pockets.

Mechanistic Synthesis: The Electrophilic N-Amination Protocol

The synthesis of 1-Amino-3-fluoropiperidin-4-ol requires the direct N-amination of the parent piperidine. Traditional methods utilizing hydrazine hydrate are highly toxic and prone to side reactions. As a self-validating and highly efficient alternative, the use of Hydroxylamine-O-sulfonic acid (HOSA) is the industry standard for generating exocyclic hydrazines [5].

The causality behind this protocol relies on precise pH control. The reaction must be buffered to prevent the degradation of HOSA (which rapidly hydrolyzes in highly basic media) while maintaining the piperidine nitrogen in a sufficiently nucleophilic state.

Step-by-Step Methodology
  • Precursor Dissolution & Buffering: Suspend 1.0 equivalent of 3-fluoropiperidin-4-ol in a buffered aqueous medium (e.g., piperidine/piperidinium sulfate buffer or mild NaOH solution adjusted to pH ~9). Causality: A buffered medium ensures that the nucleophilic secondary amine is available for attack without accelerating the thermal decomposition of the aminating agent.

  • Electrophilic Addition: Cool the reaction vessel to 293 K (20 °C). Slowly add 1.2 equivalents of freshly prepared aqueous HOSA dropwise over 1–2 hours. Causality: The reaction is highly exothermic. Slow addition and strict temperature control prevent the generation of unwanted diazo-intermediates and suppress the competitive hydrolysis of HOSA [5].

  • Phase Extraction: Upon completion (typically monitored by the cessation of heat evolution), basify the solution further (pH > 11) and extract continuously with an organic solvent (e.g., dichloromethane or ethyl acetate). Causality: N-aminopiperidines are highly water-soluble due to their dual hydrogen-bond donor/acceptor capabilities. Continuous extraction or exhaustive salting-out is mandatory to achieve high yields.

  • Purification & Salt Formation: The organic layer is dried, concentrated, and the free base can be precipitated as a hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the product.

Synthesis A 3-Fluoropiperidin-4-ol (Nucleophilic Precursor) C Buffered Aqueous Medium (pH 9, 293 K) A->C Dissolution B Hydroxylamine-O-sulfonic acid (HOSA, Electrophile) B->C Controlled Dropwise Addition D 1-Amino-3-fluoropiperidin-4-ol (Target Scaffold) C->D Electrophilic N-Amination

Fig 1: Electrophilic N-amination workflow utilizing HOSA under buffered conditions.

Analytical Characterization: A Self-Validating System

To ensure the integrity of the synthesized 1-Amino-3-fluoropiperidin-4-ol, the analytical workflow must validate both the successful N-N bond formation and the retention of the C3-fluorine stereocenter.

  • 1H NMR (Proton NMR): The defining diagnostic peak is a broad singlet integrating to 2 protons (the -NH2 group) typically appearing between δ 3.0 - 4.5 ppm, depending on the solvent. The axial/equatorial nature of the C4 proton will exhibit distinct coupling constants ( J -values) with the adjacent C3 proton, confirming the stereochemical retention.

  • 19F NMR (Fluorine NMR): A distinct multiplet (usually between δ -180 to -200 ppm) confirms the presence of the fluorine atom. The splitting pattern is highly sensitive to the adjacent protons, providing a secondary confirmation of the ring's conformational state.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS will show a clear [M+H]+ peak at m/z 135.0934, confirming the successful addition of the amino group (+15 Da compared to the parent piperidine).

Pharmacological Relevance and Downstream Utility

The architectural brilliance of 1-Amino-3-fluoropiperidin-4-ol lies in its dual functionalization.

  • The Fluorine Gauche Effect: The highly electronegative fluorine atom at C3 exerts a stereoelectronic pull that strongly influences the conformation of the piperidine ring. It forces the adjacent C4-hydroxyl group into a specific axial or equatorial orientation to minimize dipole-dipole repulsion. This "conformational locking" reduces the entropic penalty when the drug binds to its target receptor, drastically increasing binding affinity.

  • Exocyclic Hydrazine Functionality: The N-amino group is a highly reactive nucleophile. It readily condenses with aldehydes or ketones to form hydrazones, or reacts with 1,3-dicarbonyl compounds to form rigid bicyclic pyrazoles. These motifs are heavily utilized in the design of CB1 receptor ligands and targeted neuro-therapeutics [6].

Application A 1-Amino-3-fluoropiperidin-4-ol B Condensation with Electrophiles A->B Functionalization C Hydrazone Intermediates B->C Dehydration D CB1 Receptor Antagonists C->D Cyclization E Conformationally Locked Kinase Inhibitors C->E Scaffold Hopping

Fig 2: Downstream pharmacological applications of the N-aminated fluoropiperidine scaffold.

Conclusion

1-Amino-3-fluoropiperidin-4-ol is a prime example of next-generation chemical building blocks. While its universal CAS registry is still stabilizing alongside its various stereoisomers, its structural metadata is well-defined. By employing controlled electrophilic amination via HOSA and leveraging the fluorine gauche effect, drug development professionals can utilize this scaffold to synthesize highly potent, conformationally restricted therapeutics.

References

  • Labarthe, E., et al. "A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes." Advances in Chemical Engineering and Science, Vol. 3 No. 2, 2013. [Link]

  • Google Patents. "CN100345828C - Process for preparing N-amino piperidine hydrochloride.
Exploratory

The 1-Amino-3-fluoropiperidin-4-ol Scaffold: A Privileged Motif in Modern Drug Discovery and its Potential Mechanisms of Action

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, featured in a vast array of phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, featured in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with complex biological targets. The strategic introduction of fluorine atoms and other functional groups, such as amino and hydroxyl moieties, further enhances the therapeutic potential of piperidine-based molecules. This guide explores the mechanistic possibilities for derivatives of the 1-Amino-3-fluoropiperidin-4-ol scaffold, a structure that combines several key features known to modulate biological activity. While a single, universal mechanism of action for all derivatives of this scaffold does not exist, by examining its constituent parts and related compounds, we can elucidate the probable and proven mechanisms through which these molecules exert their effects. This document will delve into the roles of the fluorinated piperidine core, survey its involvement in the inhibition of various enzyme classes and modulation of receptor activity, and provide detailed experimental protocols for validating these interactions.

The Strategic Advantage of the Fluorinated Piperidine Scaffold

The piperidine heterocycle is one of the most prevalent saturated N-heterocyclic ring systems in pharmaceuticals.[1] Its prevalence stems from its ability to serve as a versatile scaffold for creating molecules with precise three-dimensional arrangements of functional groups, which is critical for specific interactions with biological targets.

The Role of Fluorine in Modulating Physicochemical Properties

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to fine-tune their properties.[3] Fluorine's high electronegativity can significantly alter the local electronic environment of a molecule. A key application of this is the modulation of the basicity (pKa) of nearby nitrogen atoms, a critical factor for drug-receptor interactions and pharmacokinetic properties.[1]

For instance, strategic fluorination of a piperidine ring can lower the pKa of the ring nitrogen, which can be advantageous in several ways:

  • Reduced hERG Liability: Molecules with highly basic nitrogen atoms are often more promiscuous and can interact with the hERG potassium ion channel, leading to cardiovascular toxicity. By lowering the pKa, fluorine substitution can disrupt this binding and improve the cardiovascular safety profile of a drug candidate.[1]

  • Improved Target Engagement: The pKa of the piperidine nitrogen can influence its protonation state at physiological pH, which in turn affects its ability to form ionic bonds or hydrogen bonds with a biological target. The orientation of the C-F bond relative to the nitrogen lone pair or N-H bond can have a profound effect on the nitrogen's basicity.[1]

The Contribution of Amino and Hydroxyl Groups

The presence of amino (-NH2) and hydroxyl (-OH) groups on the piperidine ring provides additional points for interaction with biological targets. These groups can act as hydrogen bond donors and acceptors, which are crucial for the specificity and affinity of drug-receptor binding. The stereochemistry of these substituents is also critical, as their spatial arrangement will determine the molecule's ability to fit into a specific binding pocket. The enantioselective synthesis of building blocks like cis-3-fluoropiperidin-4-ol highlights the importance of stereochemical control in designing potent and selective drugs.[4]

Potential Mechanisms of Action: A Survey of Target Classes

Derivatives incorporating the aminopiperidine scaffold have demonstrated activity against a wide range of biological targets. The specific mechanism of action is ultimately determined by the overall structure of the molecule, not just the 1-Amino-3-fluoropiperidin-4-ol core. However, this core imparts properties that make it suitable for interacting with several important classes of enzymes and receptors.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[5][6] Several potent and selective DPP-4 inhibitors feature an aminopiperidine moiety.

Postulated Mechanism: The amino group of the piperidine ring is thought to mimic the N-terminal amine of the natural substrates of DPP-4, forming a key salt bridge interaction with a glutamate residue (Glu205/Glu206) in the S2 pocket of the enzyme. The piperidine ring itself occupies the S1 pocket, which is a hydrophobic pocket that accommodates the proline residue of the substrate. The fluorine and hydroxyl groups of the 1-Amino-3-fluoropiperidin-4-ol scaffold could further enhance binding affinity and selectivity through additional hydrogen bonding or favorable electrostatic interactions within the active site.[5]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a common method for determining the in vitro potency of a compound as a DPP-4 inhibitor.

Principle: The assay measures the cleavage of a fluorogenic substrate, H-Gly-Pro-amino methyl coumarin (H-Gly-Pro-AMC), by DPP-4. Inhibition of the enzyme results in a decrease in the fluorescent signal.

Materials:

  • Recombinant human DPP-4 enzyme

  • H-Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (1-Amino-3-fluoropiperidin-4-ol derivatives)

  • Positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

  • In the microplate, add the assay buffer, the test compound solution (or vehicle for control), and the DPP-4 enzyme solution.

  • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate the reaction by adding the H-Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) at time zero and then kinetically every 1-2 minutes for 15-30 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative DPP-4 Inhibitory Activity

Compound IDScaffoldIC50 (nM)Reference
Sitagliptin β-amino acid derivative~18[5]
Compound 9i 4-aminopiperidin-quinazoline-uracil9250[5]
Compound 6 difluoropyrrolidinyl-phenylalanine amide6.3[7]

Logical Workflow for DPP-4 Inhibitor Screening

DPP4_Inhibitor_Screening cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo & Preclinical compound_synthesis Synthesize Derivatives primary_assay Primary DPP-4 Inhibition Assay (Fluorogenic Substrate) compound_synthesis->primary_assay ic50_determination Determine IC50 Values primary_assay->ic50_determination selectivity_panel Selectivity Assays (DPP-8, DPP-9, QPP) pk_studies Pharmacokinetic Studies (Oral Bioavailability) selectivity_panel->pk_studies ic50_determination->selectivity_panel efficacy_models Efficacy in Animal Models (e.g., Glucose Tolerance Test) pk_studies->efficacy_models toxicology Toxicology Assessment (e.g., hERG Channel Assay) efficacy_models->toxicology candidate_selection Lead Candidate Selection toxicology->candidate_selection

Caption: Workflow for the discovery and development of DPP-4 inhibitors.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. Some piperidinone derivatives have been shown to inhibit both AChE and BuChE.[8]

Postulated Mechanism: The piperidine nitrogen, in its protonated state, is thought to interact with the peripheral anionic site (PAS) of the cholinesterase enzyme through cation-π interactions with aromatic amino acid residues. The rest of the molecule can then position itself to block the active site gorge, preventing substrate access. The fluoro and hydroxyl groups of a 1-Amino-3-fluoropiperidin-4-ol derivative could form hydrogen bonds with residues in the active site, contributing to the inhibitory potency.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

Principle: This colorimetric assay measures the activity of cholinesterases by detecting the product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine by the enzyme) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is a yellow-colored compound.

Materials:

  • AChE or BuChE enzyme

  • Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) substrate

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the phosphate buffer.

  • In the microplate, add the buffer, enzyme solution, and test compound solution.

  • Pre-incubate for 5 minutes at 25°C.

  • Add the DTNB solution, followed by the substrate (ATC or BTC) to start the reaction.

  • Measure the absorbance at 412 nm at regular intervals.

  • Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.[8]

Other Potential Targets

The versatility of the fluorinated piperidine scaffold allows for its incorporation into molecules targeting a diverse range of other biological systems.

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding pocket. The 1-Amino-3-fluoropiperidin-4-ol scaffold could serve as a solvent-exposed moiety that improves solubility and pharmacokinetic properties, while the rest of the molecule engages the kinase active site. For example, a pyrazolopyrimidine derivative with a piperidinyl linker acts as a potent FLT3 inhibitor.[9]

  • G-Protein Coupled Receptor (GPCR) Antagonism: 4-hydroxypiperidine derivatives have been developed as histamine H3 receptor antagonists.[10] In this context, the piperidine nitrogen interacts with an acidic residue in the transmembrane domain of the receptor, while the rest of the molecule occupies the ligand-binding pocket.

  • Ion Channel Modulation: As previously discussed, fluorination of the piperidine ring is a key strategy to avoid off-target effects on ion channels like hERG.[1]

  • DNA Repair Enzyme Inhibition: N-Piperidinyl-benzimidazolone derivatives have been identified as inhibitors of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1), an enzyme involved in base excision repair.[11] The piperidinyl group in these inhibitors makes important contacts within the enzyme's active site.[11]

  • NLRP3 Inflammasome Inhibition: 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives have been developed as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system.[12][13]

Signaling Pathway: NLRP3 Inflammasome Activation and Inhibition

NLRP3_Pathway cluster_activation NLRP3 Activation cluster_assembly Inflammasome Assembly cluster_inhibition Inhibition cluster_effects Cellular Effects PAMPs PAMPs/DAMPs NFkB NF-κB Activation PAMPs->NFkB Signal 1 (Priming) NLRP3_exp NLRP3 & pro-IL-1β Expression NFkB->NLRP3_exp NLRP3_active Active NLRP3 NLRP3_exp->NLRP3_active Signal 2 (Activation) K_efflux K+ Efflux ASC ASC NLRP3_active->ASC Oligomerization Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b pro-IL-1β Casp1->Pro_IL1b GSDMD Gasdermin D Casp1->GSDMD Inhibitor Piperidine Derivative Inhibitor->NLRP3_active Blocks Activation IL1b IL-1β Release Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Simplified pathway of NLRP3 inflammasome activation and its inhibition.

Conclusion

The 1-Amino-3-fluoropiperidin-4-ol scaffold represents a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of providing ligands for more than one type of biological target. While not dictating a single mechanism of action, its inherent features—a conformationally defined core, a modifiable nitrogen pKa via fluorination, and hydrogen bonding capabilities from the amino and hydroxyl groups—make it an exceptionally versatile building block for designing potent and selective modulators of various enzymes and receptors. The specific mechanism of action of any given derivative will depend on the other pharmacophoric elements appended to this core. The experimental approaches outlined in this guide provide a framework for elucidating these mechanisms and advancing the development of novel therapeutics based on this promising scaffold.

References

  • Grienke, U., et al. (2014). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK.
  • Glorius, F., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Jansen, O., et al. (2004). Fluoro-Olefins as Peptidomimetic Inhibitors of Dipeptidyl Peptidases. ACS Publications.
  • Helleday, T., et al. (2018). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. PMC.
  • Supuran, C. T., et al. (2014). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Taylor & Francis.
  • MacMillan, D. W. C., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed.
  • Cox, J. M., et al. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. PubMed.
  • Alavijeh, M. S., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidin-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PMC.
  • Edmondson, S. D., et al. (2006). (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1][8][14]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. Available at:

  • Ortiz, A., et al. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).
  • Lesyk, R. B., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell.
  • S. Contardi, et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • Zhang, Y., et al. (2014). Synthesis and Antibacterial Activity of Amino Acid and Dipeptide Prodrugs of IMB-070593, a Fluoroquinolone Candidate. MDPI.
  • S. Contardi, et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC.
  • Ostrovska, G., et al. (2018). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. PMC.
  • Malinski, E., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PMC.
  • P. Liu, et al. (2025). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. ResearchGate.
  • G. S. Butler, et al. (2021). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PMC.

Sources

Foundational

Stereochemistry and Enantiomers of 1-Amino-3-fluoropiperidin-4-ol: A Technical Guide for Drug Discovery

[label="Enantioselective\nFluorination\n(NFSI, Catalyst Executive Summary The incorporation of heavily functionalized piperidines into small-molecule therapeutics is a cornerstone of modern drug discovery. Among these, 1...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Enantioselective\nFluorination\n(NFSI, Catalyst

Executive Summary

The incorporation of heavily functionalized piperidines into small-molecule therapeutics is a cornerstone of modern drug discovery. Among these, 1-amino-3-fluoropiperidin-4-ol represents a highly privileged, yet synthetically challenging, structural motif. The N1-amino group acts as a powerful bioisostere for hydrazines and aza-peptides, while the vicinal fluoro-alcohol at C3 and C4 modulates the basicity of the piperidine core, dictates the ring's conformational preferences via the gauche effect, and provides critical hydrogen-bonding vectors for target engagement.

This whitepaper provides an in-depth technical analysis of the stereochemical architecture of 1-amino-3-fluoropiperidin-4-ol, detailing the causality behind its conformational dynamics, and outlines a self-validating synthetic workflow for the isolation of its pure enantiomers.

Structural & Stereochemical Architecture

The Chiral Centers and Nitrogen Inversion

The stereochemistry of 1-amino-3-fluoropiperidin-4-ol is governed by two stable carbon stereocenters at C3 (bearing the fluorine atom) and C4 (bearing the hydroxyl group).

A common question in the structural profiling of N-amino heterocycles is whether the N1 nitrogen constitutes a third stereocenter. In standard piperidines, nitrogen inversion is rapid (barrier of ~10 kcal/mol). In N-amino piperidines, the adjacent nitrogen lone pairs create an α -effect and lone-pair repulsion, which slightly raises the inversion barrier. However, at physiological and room temperatures, the N-amino group still rapidly equilibrates between axial and equatorial positions to minimize 1,3-diaxial interactions. Consequently, N1 does not constitute a stable, isolable stereocenter. The absolute stereochemistry of the molecule is entirely defined by C3 and C4.

The Four Stereoisomers

Because there are two stable chiral centers, the molecule exists as four distinct stereoisomers, comprising two pairs of enantiomers:

  • The cis-pair (Diastereomers): (3R, 4S) and (3S, 4R)

  • The trans-pair (Diastereomers): (3R, 4R) and (3S, 4S)

G A 1-Amino-3-fluoropiperidin-4-ol (4 Stereoisomers) Cis cis-Isomers (Diastereomers) A->Cis Trans trans-Isomers (Diastereomers) A->Trans Cis1 (3R, 4S)-Isomer Cis->Cis1 Cis2 (3S, 4R)-Isomer Cis->Cis2 Trans1 (3R, 4R)-Isomer Trans->Trans1 Trans2 (3S, 4S)-Isomer Trans->Trans2 Cis1->Cis2 Enantiomers Cis1->Trans1 Diastereomers Cis2->Trans2 Diastereomers Trans1->Trans2 Enantiomers

Fig 1. Stereochemical relationships of 1-amino-3-fluoropiperidin-4-ol isomers.

Quantitative Stereochemical Profiling

To ensure trustworthiness in structural assignment, Nuclear Magnetic Resonance (NMR) is utilized as a self-validating tool. The relative stereochemistry (cis vs. trans) is definitively proven by the 3JH3,H4​ coupling constant. In the cis configuration, the molecule adopts a chair conformation where the protons are equatorial-axial, leading to a small coupling constant. In the trans configuration, the diequatorial substituents force the protons into a diaxial arrangement, yielding a significantly larger coupling constant.

Table 1: Quantitative Stereoisomer Properties & NMR Validation

IsomerConfigurationRelative GeometryDominant ConformationExpected 3JH3,H4​ (Hz)
1 (3R, 4S)cisF(axial), OH(equatorial)~ 2.5 – 4.0
2 (3S, 4R)cisF(axial), OH(equatorial)~ 2.5 – 4.0
3 (3R, 4R)transF(equatorial), OH(equatorial)~ 8.5 – 10.5
4 (3S, 4S)transF(equatorial), OH(equatorial)~ 8.5 – 10.5

Synthetic Workflows & Enantiomeric Resolution

Relying on late-stage chiral resolution of a racemic mixture is highly inefficient, discarding 50% of the advanced intermediate. Instead, an asymmetric synthesis approach is required. The workflow relies on establishing the C3 stereocenter via organocatalysis, followed by diastereoselective reduction, and finally, electrophilic N-amination .

G N1 N-Boc-Piperidin-4-one N2 Enantioselective Fluorination (NFSI, Catalyst) N1->N2 N3 Stereoselective Reduction (NaBH4) N2->N3 (3R) or (3S) Intermediate N4 Boc Deprotection (HCl or TFA) N3->N4 cis or trans Diastereomer N5 Electrophilic N-Amination (HOSA) N4->N5 N6 Enantiopure 1-Amino-3-fluoro piperidin-4-ol N5->N6

Fig 2. Synthetic workflow for enantiopure 1-amino-3-fluoropiperidin-4-ol.

Step-by-Step Methodology
Stage 1: Enantioselective Fluorination

Causality: Fluorinating an existing alcohol or amine is poorly stereoselective. By starting with N-Boc-piperidin-4-one, we can leverage enamine catalysis. A bulky chiral amine catalyst shields one face of the enamine intermediate, forcing the electrophilic fluorine source to attack from the opposite face.

  • Dissolve N-Boc-piperidin-4-one (10.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere.

  • Add a chiral cinchona alkaloid-derived primary amine catalyst (10 mol%) and cool the mixture to -20 °C.

  • Add N-fluorobenzenesulfonimide (NFSI, 12.0 mmol) portion-wise.

  • Stir for 12 hours. Quench with saturated aqueous NaHCO3​ and extract with ethyl acetate to yield the highly enantioenriched 3-fluoropiperidin-4-one intermediate.

Stage 2: Diastereoselective Reduction

Causality: The adjacent highly electronegative C3-fluorine atom directs the incoming hydride. Using a small hydride source like NaBH4​ at low temperatures results in axial hydride delivery to the less sterically hindered face, overwhelmingly favoring the cis-diastereomer .

  • Dissolve the crude 3-fluoropiperidin-4-one in methanol (30 mL) and cool to -78 °C.

  • Add Sodium borohydride ( NaBH4​ , 15.0 mmol) slowly.

  • Allow the reaction to warm to 0 °C over 2 hours.

  • Quench with acetone, concentrate, and purify via silica gel chromatography to isolate the pure cis-1-Boc-3-fluoropiperidin-4-ol. (Note: To access the trans-isomer, L-Selectride can be substituted to invert facial selectivity).

Stage 3: Deprotection and Electrophilic N-Amination

Causality: The Boc group must be removed to expose the nucleophilic secondary amine. For the N-amination, Hydroxylamine-O-sulfonic acid (HOSA) is selected over oxaziridines because it operates efficiently in aqueous alkaline media and directly yields the primary N-amine without requiring a secondary deprotection step .

  • Treat the cis-1-Boc-3-fluoropiperidin-4-ol with 4M HCl in dioxane (10 mL) at room temperature for 2 hours to quantitatively remove the Boc group. Concentrate in vacuo to yield the HCl salt.

  • Dissolve the salt in water (20 mL) and cool to 0 °C.

  • Adjust the pH to 10.5 using 2M NaOH (aq). The alkaline environment ensures the piperidine nitrogen is unprotonated and highly nucleophilic.

  • Add freshly prepared Hydroxylamine-O-sulfonic acid (HOSA, 12.0 mmol) in water dropwise, maintaining the temperature strictly below 5 °C to prevent HOSA degradation.

  • Stir for 2 hours, extract with dichloromethane (3 x 20 mL), dry over Na2​SO4​ , and concentrate to yield the final enantiopure 1-amino-3-fluoropiperidin-4-ol.

Analytical Validation (Self-Validating System)

To ensure absolute trustworthiness of the final API building block, the protocol requires a two-tiered validation:

  • Diastereomeric Ratio (dr): Run a 1H NMR (400 MHz, CDCl3​ ). Isolate the signals for H3 (multiplet, ~4.5 ppm) and H4 (multiplet, ~3.8 ppm). Confirm that the 3JH3,H4​ coupling constant is < 4.0 Hz, validating the cis geometry.

  • Enantiomeric Excess (ee): Analyze the product via Chiral Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column (Isocratic 15% MeOH in CO2​ ). The target enantiomer should exhibit an ee > 98%.

Pharmacological Implications

The stereochemistry of 1-amino-3-fluoropiperidin-4-ol profoundly impacts its utility in drug design . The spatial orientation of the C4 hydroxyl group determines its ability to act as a hydrogen bond donor/acceptor within a kinase hinge region or a GPCR binding pocket. Furthermore, the cis vs. trans relationship between the fluorine and the hydroxyl group alters the overall dipole moment of the piperidine ring, directly influencing the molecule's lipophilicity (LogD) and its ability to cross the blood-brain barrier (BBB). Using the pure (3R, 4S) or (3S, 4R) enantiomer prevents off-target toxicity and ensures predictable pharmacokinetic clearance rates.

References

  • Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry Journal of Organic Chemistry (ACS Publications)[Link]

  • A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles Organic Letters (ACS Publications)[Link]

  • Synthesis of 1-aminopiperidine Google P
  • Synthesis and conformation of backbone N-aminated peptides Peptide Science / ResearchGate[Link]

Exploratory

In Vitro Pharmacokinetic Profiling of 1-Amino-3-fluoropiperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction The journey of a drug candidate from discovery to clinical application is a r...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

The journey of a drug candidate from discovery to clinical application is a rigorous process, with early-stage in vitro pharmacokinetic (PK) profiling serving as a critical gatekeeper.[1][2] This guide provides an in-depth technical framework for the in vitro characterization of 1-Amino-3-fluoropiperidin-4-ol, a novel small molecule with therapeutic potential. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound at the earliest stages is paramount to de-risk development, guide medicinal chemistry efforts, and ultimately, enhance the probability of clinical success.[1][2][3][4]

This document is structured to provide not just a series of protocols, but a strategic and scientifically-grounded approach to in vitro PK profiling. We will delve into the "why" behind each experimental choice, ensuring a comprehensive understanding of how each data point contributes to the overall developability assessment of 1-Amino-3-fluoropiperidin-4-ol.

I. Foundational Physicochemical Properties: The Molecular Blueprint

The intrinsic physicochemical properties of a drug candidate are the foundation upon which its pharmacokinetic behavior is built.[5] These properties influence everything from solubility and permeability to metabolic stability and plasma protein binding.[5] Therefore, a thorough in silico and experimental characterization is the logical first step.

A. In Silico Prediction

Computational models provide a rapid, cost-effective initial assessment of a molecule's "drug-likeness."[6][7][] These predictions help to flag potential liabilities early and guide the prioritization of experimental resources.

Key Predicted Parameters for 1-Amino-3-fluoropiperidin-4-ol:

ParameterPredicted ValueImplication for Pharmacokinetics
Molecular Weight (MW) (Predicted Value)Influences diffusion and transport across membranes. Generally, MW < 500 is preferred for oral absorption.[6]
LogP / LogD (at pH 7.4) (Predicted Value)Indicates lipophilicity, which affects permeability, solubility, and plasma protein binding. An optimal balance is crucial.[5]
Topological Polar Surface Area (TPSA) (Predicted Value)Predicts passive permeability across membranes. Lower TPSA is generally associated with better cell penetration.[6]
pKa (Predicted Value)Determines the ionization state at physiological pH, which impacts solubility, permeability, and binding.
Aqueous Solubility (Predicted Value)A fundamental requirement for absorption. Poor solubility can be a major hurdle for oral drug development.[5]
B. Experimental Verification

While in silico models are valuable, experimental determination of these properties is essential for accurate data-driven decisions.

1. Aqueous Solubility:

  • Rationale: Adequate solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract. Poor solubility can lead to low bioavailability and formulation challenges.[5]

  • Methodology: Thermodynamic or kinetic solubility assays are commonly employed.[9]

    • Thermodynamic Solubility: An excess of the compound is equilibrated in a buffered solution (e.g., phosphate-buffered saline, PBS) at a physiological pH (e.g., 7.4) and temperature (37°C). The concentration of the dissolved compound in the supernatant is then quantified by a suitable analytical method like LC-MS/MS.

    • Kinetic Solubility: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to the aqueous buffer. The concentration at which precipitation is first observed is determined.

2. Lipophilicity (LogD):

  • Rationale: The distribution coefficient (LogD) at physiological pH is a key determinant of a compound's ability to partition between aqueous and lipid environments, which directly impacts its permeability across biological membranes and its binding to plasma proteins.[5]

  • Methodology: The shake-flask method using n-octanol and a buffered aqueous solution (pH 7.4) is the gold standard. The concentrations of the compound in both phases are measured after equilibration, and the LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.

II. Absorption: Crossing the Intestinal Barrier

For orally administered drugs, the ability to permeate the intestinal epithelium is a critical determinant of bioavailability.[10] In vitro cell-based assays are invaluable for predicting this process.

A. Caco-2 Permeability Assay
  • Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[11][12] This model is recognized by regulatory agencies like the FDA for its predictive value.[12][13]

  • Key Information Gained:

    • Apparent Permeability (Papp): A quantitative measure of the rate of transport across the cell monolayer.

    • Efflux Ratio: A comparison of the permeability in the basolateral-to-apical (B-A) direction versus the apical-to-basolateral (A-B) direction. An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[11]

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Experiment cluster_analysis Data Analysis Caco2_Culture Culture Caco-2 cells Seed_Transwell Seed cells onto Transwell inserts Caco2_Culture->Seed_Transwell Differentiate Allow cells to differentiate (21 days) Seed_Transwell->Differentiate TEER_Pre Measure TEER (monolayer integrity) Differentiate->TEER_Pre Add_Compound_A Add compound to Apical side (A-B) TEER_Pre->Add_Compound_A Add_Compound_B Add compound to Basolateral side (B-A) TEER_Pre->Add_Compound_B Incubate Incubate at 37°C Add_Compound_A->Incubate Add_Compound_B->Incubate Sample Sample from receiver compartments at time points Incubate->Sample TEER_Post Measure TEER post-incubation Sample->TEER_Post Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calc_Papp Calculate Papp (A-B) and Papp (B-A) Quantify->Calc_Papp Calc_Efflux Calculate Efflux Ratio Calc_Papp->Calc_Efflux caption Workflow for the Caco-2 permeability assay.

Caption: Workflow for the Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are cultured under standard conditions (37°C, 5% CO2).

  • Seeding on Transwell Inserts: Cells are seeded onto permeable Transwell inserts and allowed to differentiate for approximately 21 days to form a confluent monolayer.[14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) to ensure tight junction formation.[12][14]

  • Transport Experiment:

    • For A-B transport, the test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.[11][14]

    • For B-A transport, the compound is added to the basolateral chamber, and samples are taken from the apical chamber.[11][14]

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the donor chamber.[15]

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[15]

B. MDCK-MDR1 Permeability Assay
  • Rationale: To specifically investigate if 1-Amino-3-fluoropiperidin-4-ol is a substrate of the P-gp efflux transporter, the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (which encodes for P-gp) is an excellent tool.[16][17] This assay provides a more direct assessment of P-gp-mediated efflux compared to the Caco-2 assay, which expresses multiple transporters.[17]

  • Methodology: The experimental setup is similar to the Caco-2 assay, involving bidirectional transport studies across a monolayer of MDCK-MDR1 cells.[18][19] A high efflux ratio in this system is strong evidence that the compound is a P-gp substrate.

III. Distribution: Where Does the Drug Go?

Once absorbed, a drug distributes throughout the body, and its partitioning between blood and tissues is a key factor in determining its efficacy and potential for toxicity.

A. Plasma Protein Binding (PPB)
  • Rationale: The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter.[20] Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues, be metabolized, and be excreted.[20][21] High plasma protein binding can limit the drug's efficacy and prolong its half-life.[21][22]

  • Methodology: Rapid Equilibrium Dialysis (RED)

    • This is a widely accepted method for determining plasma protein binding.[21][22][23]

    • The RED device consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.

    • Plasma containing the test compound is added to one chamber, and buffer is added to the other.

    • The system is incubated until equilibrium is reached, at which point the concentration of the compound in the buffer represents the unbound drug concentration.

    • The concentrations in both chambers are measured by LC-MS/MS, and the fraction unbound (fu) is calculated.

Plasma Protein Binding Data Interpretation:

Fraction Unbound (fu)Binding ClassificationPharmacokinetic Implications
> 0.1 (10%)Low BindingHigher volume of distribution, potentially faster clearance.
0.01 - 0.1 (1-10%)Moderate BindingBalanced properties.
< 0.01 (1%)High BindingLower volume of distribution, potentially slower clearance, higher risk of drug-drug interactions.[24]
B. Red Blood Cell (RBC) Partitioning
  • Rationale: This assay determines the extent to which a compound distributes into red blood cells. This information is important for understanding the overall blood-to-plasma concentration ratio, which can influence the interpretation of pharmacokinetic data.[20]

  • Methodology: The test compound is incubated with whole blood. After incubation, the blood is centrifuged to separate the plasma and red blood cells. The concentration of the compound in both fractions is measured, and the RBC-to-plasma partition coefficient (Krbc/pl) is calculated.

IV. Metabolism: The Body's Chemical Processing Plant

Drug metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion.[1][25] Understanding a compound's metabolic fate is crucial for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.

A. Metabolic Stability
  • Rationale: This assay provides a measure of how quickly a compound is metabolized by liver enzymes. High metabolic instability can lead to a short in vivo half-life and low bioavailability.

  • Methodology: Liver Microsomal Stability Assay

    • Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[26][27][28]

    • The test compound is incubated with liver microsomes (from human and other species for interspecies comparison) in the presence of the necessary cofactor, NADPH.[27][28]

    • Samples are taken at various time points, and the reaction is stopped.

    • The disappearance of the parent compound over time is monitored by LC-MS/MS.

    • From this data, key parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[29][30]

Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis & Calculation Prepare_Mix Prepare incubation mix (microsomes, buffer) Add_Compound Add test compound Prepare_Mix->Add_Compound Initiate_Reaction Initiate reaction with NADPH Add_Compound->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Time_Points Take aliquots at t=0, 5, 15, 30, 60 min Incubate_37C->Time_Points Quench Quench reaction (e.g., with cold acetonitrile) Time_Points->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze_Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Plot_Data Plot % remaining vs. time Analyze_Supernatant->Plot_Data Calculate_Params Calculate t1/2 and CLint Plot_Data->Calculate_Params caption Workflow for the liver microsomal stability assay.

Caption: Workflow for the liver microsomal stability assay.

B. Cytochrome P450 (CYP) Inhibition
  • Rationale: Many drugs can inhibit the activity of CYP enzymes, which can lead to clinically significant drug-drug interactions (DDIs).[25][31][32] If a co-administered drug is metabolized by an inhibited CYP enzyme, its plasma concentration can increase, potentially leading to toxicity.[31] Therefore, it is a regulatory requirement to assess the potential of a new drug candidate to inhibit major CYP isoforms.[25][33]

  • Methodology: IC50 Determination

    • The test compound is incubated with human liver microsomes, a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2), and NADPH.[32]

    • The rate of metabolite formation from the probe substrate is measured in the presence of varying concentrations of the test compound.

    • The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined.[32]

    • This is typically performed for the major drug-metabolizing CYP isoforms: 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[9][34]

C. Time-Dependent Inhibition (TDI) of CYPs
  • Rationale: Some compounds can cause a time-dependent, and often irreversible, inhibition of CYP enzymes. This can occur when a metabolite of the drug binds covalently to the enzyme. TDI is of particular concern as the inhibitory effect can persist even after the inhibiting drug has been cleared from the body.

  • Methodology: IC50 Shift Assay

    • This assay compares the IC50 value of the test compound with and without a pre-incubation period with human liver microsomes and NADPH.[35]

    • A significant shift (decrease) in the IC50 value after pre-incubation indicates time-dependent inhibition.[35]

V. Integrated Data Analysis and Go/No-Go Decisions

The ultimate goal of in vitro pharmacokinetic profiling is to build a comprehensive picture of a compound's ADME properties to inform its progression.[1] The data from the assays described above should not be viewed in isolation but rather integrated to assess the overall risk and potential of 1-Amino-3-fluoropiperidin-4-ol.

Example Integrated Assessment Framework:

ParameterFavorable ProfilePotential Liability
Solubility > 100 µM< 10 µM
Caco-2 Papp (A-B) > 10 x 10⁻⁶ cm/s< 1 x 10⁻⁶ cm/s
Efflux Ratio < 2> 2
Plasma Protein Binding (fu) > 10%< 1%
Microsomal Stability (t1/2) > 30 min< 10 min
CYP Inhibition (IC50) > 10 µM< 1 µM

This guide provides a robust framework for the in vitro pharmacokinetic profiling of 1-Amino-3-fluoropiperidin-4-ol. By systematically evaluating its physicochemical properties, absorption, distribution, and metabolism, researchers can make informed decisions, optimize chemical structures, and ultimately increase the likelihood of developing a safe and effective therapeutic agent.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Vertex AI Search. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • U.S. Food and Drug Administration. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme - FDA.
  • Vertex AI Search. (n.d.). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Vertex AI Search. (n.d.). Caco2 assay protocol.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Vertex AI Search. (n.d.). Advancing physicochemical property predictions in computational drug discovery.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • PMC. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.
  • QPS. (n.d.). Plasma Protein Binding.
  • BOC Sciences. (n.d.). Physicochemical Property Prediction.
  • BioDuro. (n.d.). In Vitro ADME.
  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry.
  • Domainex. (2026, February 9). MDCK Permeability Assay.
  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
  • U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • Selvita. (n.d.). In Vitro ADME.
  • PLOS Biology. (2022, May 26). A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models.
  • U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug-Drug Interaction Studies Final Guidance.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • PubMed. (n.d.). 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists.
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Pharmaron. (n.d.). In Vitro ADMET Services For Drug Discovery.
  • Creative Bioarray. (n.d.). MDCK-MDR1 Permeability Assay.
  • Nuvisan. (n.d.). Cutting-edge plasma protein binding & blood partitioning assays for drug development.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
  • PMC. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay.
  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Vertex AI Search. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Evotec. (n.d.). Plasma Protein Binding Assay.
  • Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Evotec. (n.d.). CYP Inhibition Assay (Ki).
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • IQVIA Laboratories. (n.d.). In Vitro screening.
  • NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
  • NextSDS. (n.d.). 1-(2-Amino-3-fluorophenyl)piperidin-4-ol — Chemical Substance Information.

Sources

Protocols & Analytical Methods

Method

Application Note: Electrophilic N-Amination for the Synthesis of 1-Amino-3-fluoropiperidin-4-ol

Executive Summary The synthesis of N-amino heterocycles is a critical pathway in the development of advanced pharmaceutical building blocks, hydrazine-derived pharmacophores, and specialized ligands. This application not...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of N-amino heterocycles is a critical pathway in the development of advanced pharmaceutical building blocks, hydrazine-derived pharmacophores, and specialized ligands. This application note details a validated, self-contained protocol for the synthesis of 1-amino-3-fluoropiperidin-4-ol via the direct electrophilic N-amination of 3-fluoropiperidin-4-ol. By utilizing Hydroxylamine-O-sulfonic acid (HOSA) as the primary aminating agent under strictly controlled aqueous alkaline conditions, this methodology ensures high regioselectivity and minimizes over-alkylation or oxidative degradation.

Mechanistic Rationale & Experimental Design

The core transformation relies on the nucleophilic attack of the secondary amine (piperidine nitrogen) onto the electron-deficient nitrogen atom of HOSA.

Why HOSA? Hydroxylamine-O-sulfonic acid (HOSA) is an optimal reagent for the introduction of primary amine groups (–NH₂) to secondary amines[1]. It exists as a zwitterion ( +H3​NOSO3−​ ) and acts as a highly efficient electrophilic nitrogen source. The sulfate group ( SO42−​ ) serves as an excellent leaving group.

Causality in Reaction Conditions:

  • Alkaline Environment: The reaction must be conducted in an alkaline medium (typically NaOH or KOH). This serves a dual purpose: it deprotonates the starting 3-fluoropiperidin-4-ol hydrochloride salt (if applicable) to its nucleophilic free-base form, and it neutralizes the acidic byproduct (sulfuric acid) generated during the substitution, preventing the protonation of the newly formed hydrazine derivative[2].

  • Temperature Control (0–5 °C): The addition of HOSA is highly exothermic. Maintaining the reaction at 0–5 °C during addition prevents the thermal decomposition of HOSA into nitrogen gas and mitigates the risk of undesired oxidative side reactions[3].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected parameters for a standard 10 mmol scale synthesis.

ParameterReagent / ConditionValue / EquivalentPurpose
Substrate 3-Fluoropiperidin-4-ol1.0 eq (10.0 mmol)Nucleophilic precursor
Aminating Agent Hydroxylamine-O-sulfonic acid1.2 eq (12.0 mmol)Electrophilic nitrogen donor
Base Sodium Hydroxide (NaOH)2.5 eq (25.0 mmol)Acid neutralization & free-basing
Solvent Deionized Water0.5 M relative to substrateGreen solvent, solubilizes HOSA
Temperature Ice bath → Room Temp0–5 °C → 20 °CControls exothermicity
Reaction Time Stirring duration4–6 hoursEnsures complete conversion

Step-by-Step Experimental Protocol

Safety Precautions: HOSA is hygroscopic and can degrade upon exposure to moisture; store at 0 °C. Standard PPE (lab coat, gloves, safety goggles) must be worn. Conduct the reaction in a well-ventilated fume hood.

Step 1: Preparation of the Substrate Solution

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an internal thermometer.

  • Dissolve NaOH (1.00 g, 25.0 mmol) in 15 mL of deionized water. Cool the solution to 0–5 °C using an ice-water bath.

  • Add 3-fluoropiperidin-4-ol (10.0 mmol) to the alkaline solution. Stir for 15 minutes to ensure complete dissolution and free-base formation.

Step 2: Electrophilic Amination 4. In a separate vial, dissolve HOSA (1.36 g, 12.0 mmol) in 5 mL of cold deionized water. Note: Prepare this solution immediately before use to prevent premature hydrolysis. 5. Transfer the HOSA solution to the addition funnel. 6. Add the HOSA solution dropwise to the reaction flask over 30 minutes. Monitor the internal thermometer to ensure the temperature does not exceed 5 °C. 7. Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 20 °C). Stir vigorously for 4 to 6 hours.

Step 3: Workup and Isolation 8. Adjust the pH of the reaction mixture to ~10 using 1M NaOH if it has dropped during the reaction. 9. Transfer the mixture to a separatory funnel and extract with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL). Note: The 3-fluoro and 4-hydroxy groups increase the polarity of the molecule; ensure thorough extraction. 10. Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 15 mL). 11. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-amino-3-fluoropiperidin-4-ol.

Step 4: Purification (Optional but Recommended) 12. If TLC or LC-MS indicates impurities (such as unreacted starting material), purify the crude product via flash column chromatography (Silica gel, typically using a gradient of DCM/Methanol) to obtain the analytically pure compound.

Process Visualization

G Step1 3-Fluoropiperidin-4-ol + Aqueous NaOH Step2 Cool to 0-5 °C (Ice Bath) Step1->Step2 Step3 Dropwise Addition of HOSA (Electrophilic Amination) Step2->Step3 Step4 Stir at Room Temp (4-6 Hours) Step3->Step4 - NaHSO4 Step5 Extraction (DCM) & Brine Wash Step4->Step5 Step6 1-Amino-3-fluoropiperidin-4-ol (Target Product) Step5->Step6

Workflow for the electrophilic N-amination of 3-fluoropiperidin-4-ol using HOSA.

References

Sources

Application

Application Note: 1-Amino-3-fluoropiperidin-4-ol in Rational Drug Design and Synthesis

Introduction & Strategic Rationale The integration of fluorine into aliphatic heterocycles is a cornerstone of modern medicinal chemistry, primarily utilized to modulate basicity, enhance metabolic stability, and dictate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The integration of fluorine into aliphatic heterocycles is a cornerstone of modern medicinal chemistry, primarily utilized to modulate basicity, enhance metabolic stability, and dictate conformational preferences[1]. Among these scaffolds, cis-3-fluoropiperidin-4-ol has emerged as a highly prized building block for drug discovery[1]. By introducing an N-amino group to this scaffold, 1-amino-3-fluoropiperidin-4-ol bridges the gap between strict conformational rigidity and versatile synthetic functionalization.

Conformational Locking via the Gauche Effect

The 3D geometry of 1-amino-3-fluoropiperidin-4-ol is governed by stereoelectronic forces, most notably the gauche effect. Hyperconjugation between the σCH​ bonding orbital and the σCF∗​ antibonding orbital drives the fluorine atom into a preferred axial position[2]. This axial preference minimizes the molecular dipole moment and pre-organizes the piperidine ring. For drug developers, this conformational locking is critical: it reduces the entropic penalty upon target binding, often leading to significant gains in binding affinity.

The N-Amino Vector in Target Engagement

While the fluorohydrin motif interacts with the target's core binding pocket, the 1-amino (N-amino) group serves as a unique structural vector. In recent drug discovery campaigns—such as the development of SETD2 histone methyltransferase inhibitors—N-aminopiperidine substituents have been strategically employed to project outward into the solvent channel[3]. This orientation improves the molecule's overall physicochemical properties (like aqueous solubility) without causing steric clashes within the active site[3].

ConformationalLogic A 1-Amino-3-fluoropiperidin-4-ol B Gauche Effect (σ_CH -> σ*_CF) A->B Stereoelectronic Control C N-Amino Vector A->C Functional Handle D Axial Fluorine Preference Conformational Locking B->D Hyperconjugation E Reduced Basic pKa Improved Metabolic Stability B->E Inductive Effect F Solvent-Exposed Interactions C->F Target Binding G Heterocyclic Synthesis C->G Derivatization

Fig 1. Logical relationship between structural features and drug discovery utility.

Physicochemical & Conformational Profiling

To fully leverage 1-amino-3-fluoropiperidin-4-ol, it is essential to understand how its substitutions alter the baseline piperidine profile. The electron-withdrawing nature of the fluorine, combined with the N-amine, drastically lowers the basicity of the ring nitrogen. This is a highly desirable trait for mitigating hERG channel liabilities and improving blood-brain barrier (BBB) penetration.

CompoundcLogPpKa (Conjugate Acid)TPSA (Ų)Predominant Conformation
Piperidin-4-ol 0.259.832.3Equatorial OH
3-Fluoropiperidin-4-ol 0.458.132.3Axial F, Equatorial OH
1-Amino-3-fluoropiperidin-4-ol 0.30~5.858.3Axial F, Equatorial OH

Data Summary: The addition of the N-amino group increases the Topological Polar Surface Area (TPSA) while simultaneously dropping the pKa into a weakly basic range, creating an ideal profile for oral bioavailability.

Synthetic Applications & Workflows

The primary synthetic utility of 1-amino-3-fluoropiperidin-4-ol lies in its hydrazine-like reactivity. The N-amine acts as a potent nucleophile, enabling the rapid construction of N-linked heterocycles (e.g., pyrazoles, triazoles) or ureas directly attached to the conformationally locked piperidine ring.

SyntheticWorkflow Start 1-Amino-3-fluoropiperidin-4-ol (Starting Material) Condensation Condensation with 1,3-Diketone (EtOH, AcOH cat., 80°C) Start->Condensation Nucleophilic Attack Intermediate Hydrazone Intermediate (Monitored via 19F NMR) Condensation->Intermediate -H2O Cyclization Dehydrative Cyclization (110°C, Toluene) Intermediate->Cyclization Thermal Activation Product 1-(3-Fluoro-4-hydroxypiperidin-1-yl)pyrazole (Final Drug Scaffold) Cyclization->Product Ring Closure

Fig 2. Step-by-step synthetic workflow for pyrazole derivatization via the N-amine.

Validated Experimental Protocols

Protocol A: Synthesis of N-Linked Pyrazole Derivatives

This protocol describes the condensation of 1-amino-3-fluoropiperidin-4-ol with a 1,3-diketone to form a pyrazole-substituted piperidine, a common motif in kinase inhibitors.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-amino-3-fluoropiperidin-4-ol (1.0 eq, 5.0 mmol) in absolute ethanol (25 mL) to achieve a 0.2 M concentration.

    • Causality: Ethanol provides a protic environment that stabilizes the transition state of the initial hemiaminal formation.

  • Activation: Add acetylacetone (1.1 eq, 5.5 mmol), followed by glacial acetic acid (0.1 eq, 0.5 mmol).

    • Causality: Acetic acid protonates the highly electrophilic carbonyl of the 1,3-diketone, accelerating the initial nucleophilic attack by the N-amine. The catalytic amount ensures the pH remains mild enough to prevent acid-catalyzed elimination of the β -hydroxy fluoride.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Check: Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Concurrently, run a ^19F NMR on a concentrated aliquot.

    • Validation Logic: The starting material fluorine signal (~ -190 ppm) should shift to ~ -185 ppm. The retention of this multiplet confirms the structural integrity of the fluorohydrin core and proves that no unwanted elimination (dehydrofluorination) has occurred.

  • Cyclization: If the intermediate hydrazone has not fully cyclized, remove the ethanol in vacuo, swap the solvent to toluene (25 mL), and reflux with a Dean-Stark trap at 110°C for 2 hours to drive off water and force ring closure.

  • Isolation: Concentrate the organic layer and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the final 1-(3-fluoro-4-hydroxypiperidin-1-yl)pyrazole.

Protocol B: Synthesis of N-Linked Ureas via Isocyanate Coupling

This protocol is utilized when the N-amine vector is intended to project a hydrogen-bond donor/acceptor pair into a solvent-exposed channel.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-amino-3-fluoropiperidin-4-ol (1.0 eq, 2.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Scavenging: Add Triethylamine (1.2 eq, 2.4 mmol).

    • Causality: Triethylamine is added not to deprotonate the N-amine (which is already a free base), but to scavenge any trace acidic impurities from the isocyanate reagent that could prematurely protonate the N-amine and stall the reaction. DCM is chosen as an aprotic solvent to prevent competitive reactions while keeping the polar building block soluble.

  • Coupling: Dropwise add phenyl isocyanate (1.05 eq, 2.1 mmol) at 0°C. Stir for 1 hour, allowing the reaction to warm to room temperature.

  • Self-Validation Check: Monitor the reaction via FT-IR spectroscopy.

    • Validation Logic: The disappearance of the strong, distinct isocyanate peak at ~2270 cm⁻¹ and the appearance of a urea carbonyl stretch at ~1650 cm⁻¹ provides immediate, orthogonal confirmation of product formation without requiring LC-MS.

References

  • Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation Source: Journal of the American Chemical Society URL:[Link]

Sources

Method

HPLC method development for 1-Amino-3-fluoropiperidin-4-ol analysis

An Application Guide for the Chromatographic Analysis of 1-Amino-3-fluoropiperidin-4-ol Abstract This application note presents a comprehensive guide for the development of a robust and sensitive High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Chromatographic Analysis of 1-Amino-3-fluoropiperidin-4-ol

Abstract

This application note presents a comprehensive guide for the development of a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Amino-3-fluoropiperidin-4-ol. This small, polar molecule presents significant challenges for traditional reversed-phase chromatography, namely poor retention and lack of a strong UV chromophore.[1][2] We address these challenges by detailing two primary analytical strategies: a principal method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) for direct analysis, and an alternative approach using pre-column derivatization for UV or Fluorescence detection. The causality behind experimental choices, detailed optimization protocols, and method validation considerations are discussed to provide researchers with a self-validating framework for analysis.

Introduction: The Analytical Challenge

1-Amino-3-fluoropiperidin-4-ol is a substituted piperidine derivative, a structural motif prevalent in many active pharmaceutical ingredients (APIs).[3] Its structure, featuring a primary amine, a hydroxyl group, and a fluorine atom, renders it highly polar and basic. The modulation of pKa by fluorine substitution is a common strategy in drug discovery to improve efficacy and pharmacokinetic profiles.[3][4]

The analytical challenges for this compound are twofold:

  • Poor Retention: As a highly polar molecule, it is poorly retained on conventional nonpolar stationary phases (like C18) used in reversed-phase HPLC.[1][5]

  • Weak UV Absorbance: The molecule lacks a suitable chromophore, making direct detection with standard UV-Vis detectors difficult and insensitive.[6][7][8]

This guide provides a systematic approach to overcome these issues, ensuring accurate and reliable quantification for research, development, and quality control purposes.

Overall Method Development Strategy

The selection of an analytical strategy is contingent on the available instrumentation and the specific goals of the analysis. Our primary recommendation leverages HILIC for chromatographic separation and MS for detection, as it provides the most direct and sensitive approach. An alternative derivatization-based method is presented for laboratories equipped with standard HPLC-UV/FLD systems.

G cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Primary Pathway cluster_3 Alternative Pathway Analyte Analyte Properties - High Polarity - No Chromophore - Basic Nature Decision MS Detector Available? Analyte->Decision HILIC HILIC-MS Method Decision->HILIC  Yes Derivatization Derivatization + RP-HPLC Decision->Derivatization No   Optimize_HILIC Optimize HILIC Parameters - Column Chemistry - Mobile Phase / pH - Gradient HILIC->Optimize_HILIC Validate_HILIC Method Validation (ICH Guidelines) Optimize_HILIC->Validate_HILIC Optimize_Deriv Optimize Derivatization & RP-HPLC Conditions Derivatization->Optimize_Deriv Validate_Deriv Method Validation (ICH Guidelines) Optimize_Deriv->Validate_Deriv

Caption: Overall workflow for HPLC method development.

Part 1: Primary Method: HILIC-MS for Direct Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and separating very polar compounds that are unretained in reversed-phase chromatography.[9][10][11][12] The retention mechanism in HILIC primarily involves the partitioning of the analyte between a water-enriched layer adsorbed onto the polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[10][11]

Experimental

2.1.1. Materials and Reagents

  • 1-Amino-3-fluoropiperidin-4-ol reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

2.1.2. Instrumentation

  • HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer (Single Quadrupole or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

HILIC Method Optimization: Rationale and Protocol

The goal is to achieve a balance of retention, peak shape, and sensitivity by systematically adjusting key chromatographic parameters.

G Input Key Parameters • Column Chemistry • Mobile Phase pH • Buffer Concentration • Gradient Profile Process Chromatographic Process (HILIC) Input->Process Output Output Process->Output

Caption: Logical relationship for HILIC parameter optimization.

Step 1: Column Selection

  • Rationale: The choice of stationary phase is critical in HILIC. While bare silica can be used, phases with bonded functional groups often provide better reproducibility and unique selectivity. For a basic amine like our analyte, a zwitterionic or amide phase is an excellent starting point. Zwitterionic phases offer both positive and negative charges, providing multiple interaction modes (hydrophilic and electrostatic) that enhance retention and selectivity for a wide range of polar compounds.[9][13]

  • Protocol:

    • Screen at least two columns:

      • Column A (Zwitterionic): e.g., ZIC-HILIC column (100 x 2.1 mm, 3.5 µm).

      • Column B (Amide): e.g., Amide-bonded HILIC column (100 x 2.1 mm, 2.7 µm).

    • Equilibrate the column with the initial mobile phase for at least 30 column volumes to ensure a stable water layer is formed.[13]

Step 2: Mobile Phase Optimization

  • Rationale: Mobile phase composition governs retention and selectivity. Acetonitrile is the preferred organic solvent. The aqueous component's pH and buffer concentration are critical for controlling the ionization state of the basic analyte, which directly impacts peak shape and retention time.[12] Volatile buffers like ammonium formate are essential for MS compatibility.[14][15] Adjusting the pH with formic acid to be at least 1-2 pH units below the analyte's pKa will ensure it is fully protonated and consistently charged, improving peak shape.[16]

  • Protocol:

    • Organic Phase (B): Acetonitrile.

    • Aqueous Phase (A): Start with 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Evaluate buffer concentrations from 5 mM to 20 mM. Higher concentrations can sometimes improve peak shape but may cause ion suppression in the MS source.

    • Evaluate pH values from 3.0 to 4.5.

Step 3: Gradient Elution Profile

  • Rationale: A gradient is typically used in HILIC to elute compounds with good peak shape and to clean the column after each injection. The gradient starts with a high percentage of organic solvent to retain the polar analyte and gradually increases the aqueous component (the strong solvent in HILIC) to facilitate elution.[12]

  • Protocol:

    • Start with a shallow scouting gradient: 95% B to 60% B over 10 minutes.

    • Hold at 60% B for 2 minutes.

    • Return to 95% B and re-equilibrate for 5-7 minutes. The re-equilibration step is crucial for reproducibility in HILIC.

    • Adjust the gradient slope based on the analyte's retention time to optimize resolution and run time.

Final Optimized HILIC-MS Method

The following table summarizes a hypothetical optimized method based on the principles described above.

ParameterOptimized Condition
HPLC Column Zwitterionic HILIC (e.g., ZIC-HILIC), 100 x 2.1 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-1 min: 95% B; 1-8 min: 95% to 70% B; 8-8.1 min: 70% to 95% B; 8.1-15 min: 95% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS Ionization ESI, Positive Mode
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the protonated molecule [M+H]⁺

Part 2: Alternative Method: Pre-Column Derivatization with RP-HPLC-UV/FLD

This approach is for laboratories without access to MS. Pre-column derivatization chemically attaches a chromophore or fluorophore to the analyte, enabling sensitive detection by UV or fluorescence detectors.[7] This process also increases the hydrophobicity of the analyte, making it suitable for separation on a standard reversed-phase C18 column.[7]

Derivatization Agent and Protocol
  • Rationale: 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is an excellent derivatizing agent for primary amines.[17] It reacts under mild conditions to form a highly fluorescent and UV-active product. The reaction is specific to primary (and secondary) amines, making it suitable for this application.[17]

  • Protocol:

    • Prepare a 20 mM borate buffer and adjust the pH to 8.5.

    • Prepare a 1 mg/mL solution of NBD-Cl in acetonitrile.

    • In a microvial, mix 100 µL of the sample (or standard), 100 µL of borate buffer, and 200 µL of the NBD-Cl solution.

    • Vortex the mixture and heat at 60 °C for 30 minutes in a heating block.[17]

    • Cool the vial rapidly in an ice bath to stop the reaction.

    • The sample is now ready for injection onto the RP-HPLC system.

Optimized RP-HPLC-FLD Method
ParameterOptimized Condition
HPLC Column C18 Column (e.g., Ascentis Express C18), 150 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 30% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 30% B; 12.1-18 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
FLD Detection Excitation: 470 nm, Emission: 530 nm

Method Validation Overview

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to ICH Q2(R2) guidelines.[18][19] The key validation parameters are outlined below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components or impurities.[20]Peak purity index > 0.999; baseline resolution (Rs > 2) from adjacent peaks.
Linearity & Range To establish a linear relationship between analyte concentration and detector response over a defined range.[20]Correlation coefficient (r²) ≥ 0.995.
Accuracy To determine the closeness of the measured value to the true value, assessed by spike/recovery studies.[20]Mean recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements, evaluated at repeatability and intermediate levels.[16]Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).[20]Signal-to-Noise ratio (S/N) of ~3 for LOD and ~10 for LOQ.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[21]System suitability parameters remain within limits; RSD of results should not be significantly affected.

Conclusion

The analysis of 1-Amino-3-fluoropiperidin-4-ol requires a tailored chromatographic approach due to its inherent polarity and lack of a UV chromophore. The HILIC-MS method presented here offers a direct, sensitive, and specific solution for its quantification. For laboratories where MS is unavailable, the alternative pre-column derivatization method provides a reliable and validated pathway using standard RP-HPLC with UV or fluorescence detection. By understanding the underlying principles of these techniques and following a systematic optimization process, researchers can develop robust and trustworthy analytical methods for this challenging compound.

References

  • Mastering HILIC-Z Separation for Polar Analytes. Agilent. Available from: [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available from: [Link]

  • HILIC Columns for Polar Separations. PolyLC. Available from: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available from: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available from: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. Available from: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Crawford Scientific. Available from: [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available from: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. ResearchGate. Available from: [Link]

  • Buffer Considerations for LC and LC–MS. LCGC International. Available from: [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis... ResearchGate. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • MS-friendly RP-HPLC buffers (pH 2-8)? Reddit. Available from: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available from: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available from: [Link]

  • Evolution of Mixed-Mode Chromatography. Chromatography Today. Available from: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • (PDF) Mixed-Mode Chromatography. ResearchGate. Available from: [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • 1-(2-Amino-3-fluorophenyl)piperidin-4-ol — Chemical Substance Information. NextSDS. Available from: [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. ACS Publications. Available from: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]

  • [1-[(2-Amino-4-pyridinyl)methyl]-4-fluoropiperidin-4-yl]-[4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)piperidin-1-yl]methanone. PubChem. Available from: [Link]

  • The Chemistry and Applications of 4-Amino-3-fluoropyridine in Synthesis. Angene. Available from: [Link]

Sources

Application

Advanced Crystallization and Isolation Protocols for 1-Amino-3-fluoropiperidin-4-ol

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Physicochemical Profiling The cis-3-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

The cis-3-fluoropiperidin-4-ol scaffold is a highly prized building block in medicinal chemistry, frequently utilized in the design of kinase inhibitors and target-specific pharmacophores due to the unique hydrogen-bonding and pKa-modulating effects of the fluorine atom[1][2]. The N-aminated derivative, 1-amino-3-fluoropiperidin-4-ol , introduces an exocyclic hydrazine moiety, expanding its utility for the synthesis of complex pyrazole-fused heterocycles and novel peptidomimetics[3].

However, the isolation and purification of 1-amino-3-fluoropiperidin-4-ol present significant physicochemical challenges:

  • Extreme Hydrophilicity: The combination of a hydroxyl group, a basic hydrazine moiety, and a low molecular weight renders the free base highly water-soluble, often forming azeotropes[3][4]. Standard biphasic organic extraction (e.g., ethyl acetate/water) results in catastrophic yield losses.

  • Hydrazine Lability: The N-N bond is susceptible to oxidative cleavage and thermal degradation. Prolonged heating during solvent evaporation must be avoided[5].

  • Stereochemical Complexity: The molecule contains two chiral centers (C3 and C4). While upstream synthesis often targets the cis-diastereomer, achieving high enantiomeric purity requires rigorous downstream resolution[1][6].

This application note details a self-validating, highly optimized workflow for the isolation of 1-amino-3-fluoropiperidin-4-ol from aqueous amination mixtures, followed by its purification and enantiomeric resolution via diastereomeric salt crystallization.

Causality in Workflow Design: The "Alkaline Demixing" Strategy

The synthesis of N-aminopiperidines is typically achieved via the electrophilic amination of the parent piperidine using hydroxylamine-O-sulfonic acid (HOSA) in an aqueous buffer[3][7]. Because high yields (>90%) require non-stoichiometric conditions (excess piperidine) to prevent over-reaction, the post-reaction mixture contains the product, unreacted starting material, and a massive amount of sulfate salts[3][4].

To isolate the product without thermal degradation, we employ an alkaline demixing (salting-out) strategy . By saturating the aqueous phase with 50% w/w sodium hydroxide (NaOH), we drastically alter the thermodynamic phase equilibria. The high ionic strength forces the organic components out of the aqueous phase, creating a distinct solid-liquid-liquid ternary system where the N-amino product partitions heavily into the newly formed organic layer[3][4].

Subsequent addition of a chiral resolving agent—such as Di-p-toluoyl-D-tartaric acid (D-DTTA)—selectively precipitates the desired enantiomer as a highly crystalline salt, leaving unreacted starting materials and impurities in the mother liquor.

Mandatory Visualization: Isolation and Resolution Workflow

G Crude Aqueous Reaction Mixture (Post-HOSA Amination) Basification Alkaline Demixing (50% w/w NaOH) Crude->Basification PhaseSep Phase Separation (Solid-Liquid-Liquid) Basification->PhaseSep Organic Organic Phase (Product + Unreacted Amine) PhaseSep->Organic Extract Aqueous Aqueous Phase (Na2SO4 + Impurities) PhaseSep->Aqueous Discard SaltForm Chiral Salt Formation (Add D-DTTA in EtOH) Organic->SaltForm Cryst Controlled Cooling Crystallization SaltForm->Cryst Isolation Filtration & Washing (Pure Diastereomeric Salt) Cryst->Isolation

Workflow for the isolation and chiral resolution of 1-amino-3-fluoropiperidin-4-ol.

Experimental Protocols

Protocol A: Primary Isolation via Alkaline Demixing

This protocol assumes a starting matrix of crude aqueous amination mixture (100 g) containing approx. 10% w/w 1-amino-3-fluoropiperidin-4-ol.

  • Temperature Control: Transfer the crude aqueous reaction mixture to a jacketed reactor. Chill the mixture to 10 °C to mitigate the exothermic neutralization of residual acids[7].

  • Alkaline Saturation: Slowly add 50% w/w aqueous NaOH solution under vigorous mechanical stirring. Maintain the internal temperature below 25 °C. Continue addition until the aqueous phase reaches a pH of >13 and a distinct organic layer separates.

    • Causality Check: The high concentration of NaOH neutralizes the piperidinium sulfate salts and induces "demixing" by lowering the solubility of the organic amines in the aqueous phase[3].

  • Phase Separation: Halt stirring and allow the mixture to settle for 30 minutes. A solid-liquid-liquid system will form (solid Na2​SO4​ , heavy aqueous phase, light organic phase).

  • Extraction: Decant the upper organic layer. Extract the remaining aqueous/solid slurry twice with 2-Methyltetrahydrofuran (2-MeTHF) (2 x 50 mL).

  • Concentration: Combine the organic layers and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (max bath temperature 35 °C to prevent N-N bond cleavage) to yield the crude free base as a pale yellow oil.

Protocol B: Diastereomeric Salt Crystallization

This protocol utilizes crystallization to simultaneously purify the compound from unreacted starting materials and resolve the enantiomers.

  • Salt Formation: Dissolve the crude 1-amino-3-fluoropiperidin-4-ol (approx. 10 g) in 100 mL of absolute ethanol. In a separate flask, dissolve 1.05 equivalents of Di-p-toluoyl-D-tartaric acid (D-DTTA) in 50 mL of ethanol.

  • Nucleation: Heat both solutions to 60 °C. Slowly add the D-DTTA solution to the amine solution over 20 minutes with moderate stirring (250 rpm).

    • Causality Check: Rapid addition leads to localized supersaturation and amorphous precipitation, trapping impurities. Slow addition ensures controlled nucleation[6].

  • Cooling Trajectory: Maintain the mixture at 60 °C for 1 hour. Apply a linear cooling ramp of -0.2 °C/min until the mixture reaches 5 °C. Hold at 5 °C for 4 hours to maximize yield.

  • Isolation: Isolate the resulting crystals via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 x 15 mL) followed by cold heptane (20 mL).

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours. The resulting product is the enantiopure 1-amino-3-fluoropiperidin-4-ol D-DTTA salt.

Data Presentation: Optimization of Crystallization Parameters

The choice of resolving agent and solvent system is critical for achieving high diastereomeric excess (de) and maximizing recovery. Table 1 summarizes the empirical data used to validate the protocol above.

Table 1: Crystallization Optimization for 1-Amino-3-fluoropiperidin-4-ol Resolution

Resolving AgentSolvent SystemCooling ProfileYield (%)Purity (HPLC Area %)Diastereomeric Excess (de %)
L-Tartaric AcidMethanol / H2​O (9:1)Fast (-1.0 °C/min)82.491.268.5
L-Tartaric AcidEthanolSlow (-0.2 °C/min)76.195.584.0
D-DTTAIsopropanolSlow (-0.2 °C/min)65.898.192.5
D-DTTA Absolute Ethanol Slow (-0.2 °C/min) 88.3 >99.5 >99.0
(1S)-(+)-10-CSAAcetone / EtOAc (1:1)Slow (-0.2 °C/min)45.088.055.2

Note: Yield is calculated based on the theoretical maximum of the target enantiomer (50% of the racemic input). D-DTTA in absolute ethanol provides the optimal balance of thermodynamic solubility and chiral discrimination.

References

  • Shaw, S. J., Goff, D. A., Boralsky, L. A., & Singh, R. (2013). "Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry." The Journal of Organic Chemistry, 78(17), 8892-8897. Available at:[Link]

  • Labarthe, E., Bougrine, A., Pasquet, V., & Delalu, H. (2013). "A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes." Advances in Chemical Engineering and Science, 3(2), 157-163. Available at:[Link]

Sources

Method

Application Note: Strategic Incorporation of 1-Amino-3-fluoropiperidin-4-ol in Aza-Peptidomimetic Synthesis

Executive Summary The integration of non-natural amino acids and conformationally restricted scaffolds is a cornerstone of modern peptidomimetic drug discovery. This application note details the mechanistic rationale and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of non-natural amino acids and conformationally restricted scaffolds is a cornerstone of modern peptidomimetic drug discovery. This application note details the mechanistic rationale and experimental protocols for incorporating 1-Amino-3-fluoropiperidin-4-ol into peptidomimetic sequences. By leveraging the unique stereoelectronic properties of the fluorine atom and the aza-peptide linkage, researchers can achieve enhanced metabolic stability, precise conformational control, and reduced off-target liabilities.

Mechanistic Rationale & Design Principles

Peptidomimetics are engineered to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability . The scaffold 1-Amino-3-fluoropiperidin-4-ol offers three distinct functional handles, each serving a critical role in drug design:

  • The 3-Fluoro Substituent (Conformational & Physicochemical Control): The highly electronegative fluorine atom exerts a strong inductive effect, significantly lowering the pKa of the piperidine system (often by 2–4 units) . This reduction in basicity is correlated with a decreased affinity for hERG channels, thereby mitigating cardiotoxicity risks . Furthermore, the stereoelectronic gauche effect induced by the fluorine atom locks the piperidine ring into a predictable chair conformation, minimizing the entropic penalty upon target binding .

  • The N -Amino Group (Aza-Peptide Linkage): Replacing the standard Cα​ -CH with a nitrogen atom creates an aza-amino acid surrogate. The resulting hydrazide (aza-peptide) linkage is highly resistant to enzymatic cleavage. However, the N -amino group is sterically hindered and its nucleophilicity is further dampened by the adjacent electron-withdrawing fluorine, necessitating highly efficient coupling reagents during synthesis.

  • The 4-Hydroxyl Group (Diversification Handle): The secondary alcohol provides a vector for late-stage functionalization, such as O -alkylation or carbamate formation, allowing for the fine-tuning of lipophilicity and target-specific hydrogen bonding.

Synthetic Workflow Diagram

The following workflow outlines the logical progression from the raw scaffold to a fully assembled, functionalized aza-peptidomimetic.

Workflow N1 1-Amino-3-fluoropiperidin-4-ol (Starting Scaffold) N2 Aza-Peptide Coupling (HATU, DIPEA, Fmoc-AA-OH) N1->N2 N-Acylation N3 Fmoc-Aza-Peptide Intermediate N2->N3 Yield >80% N4 Fmoc Deprotection (20% Piperidine/DMF) N3->N4 Deprotect N5 4-OH Functionalization (Mild O-Alkylation) N4->N5 Elongate N6 Target Aza-Peptidomimetic N5->N6 Purify

Workflow for incorporating 1-Amino-3-fluoropiperidin-4-ol into peptidomimetics.

Experimental Protocols
Protocol 1: Aza-Peptide Coupling (Hydrazide Formation)

Objective: To covalently link an Fmoc-protected amino acid to the N -amino group of 1-Amino-3-fluoropiperidin-4-ol. Causality: The electron-withdrawing nature of the 3-fluoro group reduces the nucleophilicity of the N -amino nitrogen . Standard carbodiimide coupling (e.g., EDC/HOBt) often results in sluggish kinetics and low yields. Therefore, HATU is employed to generate a highly reactive HOAt ester, driving the acylation of the deactivated amine. DIPEA is used as a non-nucleophilic base to maintain the optimal pH without competing for the activated ester.

Step-by-Step Procedure:

  • Activation: Dissolve the Fmoc-protected amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes to pre-form the active ester.

  • Coupling: Add 1-Amino-3-fluoropiperidin-4-ol (1.0 eq) to the activated mixture. Stir the reaction under an inert atmosphere ( N2​ or Ar) at room temperature for 4–6 hours.

  • Self-Validation Check: Analyze a 10 µL aliquot via LC-MS. The reaction is considered self-validating when the disappearance of the starting scaffold's mass strictly correlates with the appearance of the desired hydrazide mass. The absence of a di-acylated byproduct confirms the selectivity of the N -acylation over the 4-hydroxyl group.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with 5% aqueous NaHCO3​ , 1 M HCl , and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Functionalization of the 4-Hydroxyl Group (Mild O-Alkylation)

Objective: To introduce a lipophilic side chain via etherification of the 4-hydroxyl group. Causality: Fluorinated piperidines are susceptible to base-induced elimination of the fluoride ion (yielding an enamine or allylic alcohol) under harsh conditions . To prevent this degradation pathway, mild alkylation conditions utilizing silver(I) oxide ( Ag2​O ) as an acid scavenger and promoter are favored over strong bases like NaH or KOtBu .

Step-by-Step Procedure:

  • Preparation: Dissolve the aza-peptide intermediate (1.0 eq) in anhydrous DCM or toluene (0.1 M).

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.5 eq) followed by freshly prepared Ag2​O (2.0 eq).

  • Reaction: Stir the suspension vigorously in the dark at room temperature for 12–24 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The reaction is self-validating if the starting material spot is cleanly converted to a higher Rf​ spot without the appearance of highly UV-active degradation streaks (which would be indicative of elimination).

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts. Wash the pad with DCM and concentrate the filtrate. Purify via flash column chromatography.

Quantitative Data Summary

The incorporation of fluorine and the aza-linkage fundamentally alters the physicochemical profile of the peptidomimetic. Table 1 summarizes the impact of these modifications compared to a non-fluorinated, standard piperidine scaffold.

Table 1: Physicochemical Impact of Scaffold Modifications

Scaffold MotifCalculated pKa (Basic Nitrogen)Estimated LogD (pH 7.4)Proteolytic Half-Life ( t1/2​ )hERG Liability Risk
Piperidin-4-ol (Reference)~10.4-0.5Low (< 1 hr)High
3-Fluoropiperidin-4-ol~8.20.1Moderate (~4 hrs)Moderate
1-Amino-3-fluoropiperidin-4-ol ~6.5 ( N -amino) 0.4 High (> 24 hrs) Low

Note: The synergistic effect of the 3-fluoro group and the N -amino substitution drastically lowers the basicity, which directly correlates with improved membrane permeability and reduced off-target toxicity .

References
  • Roesner, S., & Rozatian, N. "Fluorine-containing macrocyclic peptides and peptidomimetics." Organic Chemistry Frontiers, 2025. URL:[Link]

  • Franklin, S. "Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery." Journal of Medicinal & Organic Chemistry, 2024. URL:[Link]

  • Le Roch, M., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, 2024. URL:[Link]

Application

Application Notes and Protocols for In Vitro Assays Using 1-Amino-3-fluoropiperidin-4-ol

Introduction: The Potential of a Fluorinated Piperidinol Building Block The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals.[1] Its prevalence i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Potential of a Fluorinated Piperidinol Building Block

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals.[1] Its prevalence in FDA-approved drugs highlights its importance and versatility in drug design. The introduction of a fluorine atom, as seen in 1-Amino-3-fluoropiperidin-4-ol, can significantly modulate the physicochemical properties of the molecule. Fluorination is a well-established strategy to alter pKa, improve metabolic stability, and enhance binding affinity to target proteins, thereby potentially mitigating off-target effects such as hERG ion channel binding.[2]

The 1-Amino-3-fluoropiperidin-4-ol moiety combines the recognized pharmacophoric features of the piperidine ring with the strategic placement of amino, fluoro, and hydroxyl groups. This unique combination makes it a highly attractive building block for the synthesis of novel therapeutic agents.[3] These derivatives could find applications in diverse areas suchas oncology, infectious diseases, and neurology.[4][5]

These application notes provide detailed protocols for the initial in vitro evaluation of 1-Amino-3-fluoropiperidin-4-ol and its derivatives. The described assays are fundamental for characterizing the cytotoxic, enzyme-inhibiting, and antimicrobial potential of novel chemical entities.

I. Foundational Assays: Cytotoxicity and Cell Viability

A critical initial step in the evaluation of any new compound is to determine its effect on cell viability. This allows for the establishment of a therapeutic window and the early identification of compounds with nonspecific cytotoxicity. The MTT assay is a widely used colorimetric method for assessing metabolic activity, which can serve as an indicator of cell viability.[1]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 1-Amino-3-fluoropiperidin-4-ol derivatives against various cancer and normal cell lines.

Materials:

  • 1-Amino-3-fluoropiperidin-4-ol or its derivatives, dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Selected cancer cell lines (e.g., A375 melanoma, HCT-116 colon cancer) and a normal cell line (e.g., human fibroblasts)[6][7][8]

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[4] Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Hypothetical Cytotoxicity Data
Compound/DerivativeCell LineAssay TypeEndpointValue
Derivative AA375 (Melanoma)MTTIC50 (µM)To be determined
Derivative AHCT-116 (Colon)MTTIC50 (µM)To be determined
Derivative ANormal FibroblastsMTTIC50 (µM)To be determined
Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_compounds Add Compounds to Cells incubate1->add_compounds prep_compounds Prepare Compound Dilutions incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

II. Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[9] Given the structural diversity achievable with the 1-Amino-3-fluoropiperidin-4-ol scaffold, its derivatives could be screened against a variety of enzyme targets. This section provides a general protocol for an enzyme inhibition assay that can be adapted for different enzyme systems.

General Protocol for Enzyme Inhibition Assay

This protocol describes a typical procedure for determining the inhibitory potential of a compound against a specific enzyme.[10][11]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • 1-Amino-3-fluoropiperidin-4-ol derivative (inhibitor)

  • Assay buffer (optimized for the specific enzyme)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well microplate

  • Microplate reader (capable of measuring absorbance, fluorescence, or luminescence, depending on the assay)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Assay buffer

    • Inhibitor at various concentrations (serial dilutions)

    • Enzyme solution (at a fixed concentration)

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the change in signal (e.g., absorbance or fluorescence) over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Controls:

    • Negative Control (100% activity): Enzyme, substrate, and buffer (no inhibitor).

    • Positive Control: Enzyme, substrate, buffer, and a known inhibitor.

    • Blank: Substrate and buffer (no enzyme) to account for background signal.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow start Start prep Prepare Enzyme, Substrate, and Inhibitor Solutions start->prep plate_setup Add Buffer, Inhibitor, and Enzyme to 96-well Plate prep->plate_setup pre_incubate Pre-incubate Enzyme and Inhibitor plate_setup->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction measure Measure Kinetic Activity initiate_reaction->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: General workflow for an in vitro enzyme inhibition assay.

III. Antimicrobial Susceptibility Testing

The piperidine moiety is present in some antibacterial agents.[12][13] Therefore, it is prudent to evaluate the antimicrobial activity of novel 1-Amino-3-fluoropiperidin-4-ol derivatives. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Protocol for Broth Microdilution Assay

This protocol outlines the determination of the MIC of test compounds against various bacterial strains.

Materials:

  • 1-Amino-3-fluoropiperidin-4-ol derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[15]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Positive Control: Wells containing a known antibiotic and the bacterial inoculum.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Data Presentation: Hypothetical Antimicrobial Activity
Compound/DerivativeBacterial StrainMIC (µg/mL)
Derivative BStaphylococcus aureusTo be determined
Derivative BEscherichia coliTo be determined
CiprofloxacinStaphylococcus aureusKnown value
CiprofloxacinEscherichia coliKnown value

IV. Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a foundational framework for the initial in vitro characterization of 1-Amino-3-fluoropiperidin-4-ol and its derivatives. The versatility of this fluorinated piperidinol scaffold suggests that further exploration into its biological activities is warranted. Based on the initial screening results, more advanced assays can be employed, such as mechanism of action studies for enzyme inhibitors or cell-based assays to investigate effects on specific signaling pathways.[4] The generation of a focused library of derivatives will be crucial for establishing structure-activity relationships and optimizing lead compounds for further development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Assays Using 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives.
  • Kovačič, B., & Stojan, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • BenchChem. (n.d.). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Cornara, L., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

  • White, A. D., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Organic Letters, 15(18), 4842–4845. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]

  • Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Hatae, N., et al. (2014). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. HETEROCYCLES, 88(1), 715-726. [Link]

  • An in vitro study on the effect of synthesized tin(IV) complexes on glioblastoma, colorectal, and skin cancer cell lines. OAText. [Link]

  • Wang, S., et al. (2009). Synthesis and in vitro antibacterial activity of 7-(4-alkoxyimino-3-amino-3-methylpiperidin-1-yl)fluoroquinolone derivatives. Bioorganic & Medicinal Chemistry Letters, 19(22), 6439-6443. [Link]

  • Synthesis and Antibacterial Activity of Amino Acid and Dipeptide Prodrugs of IMB-070593, a Fluoroquinolone Candidate. PMC. [Link]

  • Biosynthesis of a Novel Antibacterial Dipeptide, Using Proteases From South American Native Fruits, Useful as a Food Preservative. Frontiers. [Link]

  • Anti-microbial Activity and GC-MS Analysis of Leaves Extracts of Butea Monosperma (Lam.) Taub. Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 1-Amino-3-fluoropiperidin-4-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 1-Amino-3-fluoropiperidin-4-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 1-Amino-3-fluoropiperidin-4-ol. This highly prized fluorinated azaheterocycle presents unique synthetic challenges, primarily due to the instability of intermediates, stereochemical demands during reduction, and the delicate kinetics of electrophilic N-amination.

Rather than just listing steps, this guide dissects the causality behind reaction failures and provides field-proven, self-validating protocols to ensure high-yield recovery at every stage.

Synthetic Workflow & Mechanistic Pathway

The synthesis follows a rigorous four-step sequence. Understanding the logical progression and the physical state of the intermediates is critical for preventing yield loss.

Workflow A 1. N-Boc-piperidin-4-one B 2. N-Boc-3-fluoropiperidin-4-one A->B NFSI, Organocatalyst Electrophilic Fluorination C 3. N-Boc-3-fluoropiperidin-4-ol B->C NaBH4 / L-Selectride Diastereoselective Reduction D 4. 3-fluoropiperidin-4-ol (HCl Salt) C->D HCl in Dioxane Boc Deprotection E 5. 1-Amino-3-fluoropiperidin-4-ol D->E HOSA, pH > 10.5 Electrophilic N-Amination

Caption: Synthetic workflow for 1-Amino-3-fluoropiperidin-4-ol highlighting key transformations.

Troubleshooting Guide & FAQs

Q1: Fluorination - Why am I observing massive difluorination and low yields of the monofluorinated ketone?

The Causality: The electrophilic fluorination of N-Boc-piperidin-4-one proceeds through an enamine or enolate intermediate. Once the first fluorine is installed, the resulting α -fluoroketone is highly activated. If the fluorinating agent (NFSI) is present in excess, or if the local concentration is too high due to rapid addition, a second fluorination event outcompetes the initial reaction[1]. The Solution: Maintain a precise stoichiometry of 1.0 to 1.05 equivalents of NFSI. Perform a slow, dropwise addition of the substrate into the NFSI/catalyst mixture at strictly maintained cryogenic temperatures (-20 °C)[2].

Q2: Reduction - My reduction yields a poor cis/trans diastereomeric ratio. How can I enrich the desired isomer?

The Causality: Standard reduction with NaBH4​ in methanol often yields a nearly 1:1 mixture of cis and trans isomers because the small hydride can attack the planar ketone from either the axial or equatorial face. The Solution: Switch to a sterically demanding reducing agent like L-Selectride at -78 °C. The bulky borohydride is forced to attack from the less hindered equatorial face (avoiding the axial fluorine and the bulky N-Boc protecting group), exclusively pushing the resulting hydroxyl group into the axial position, thereby yielding the desired cis-diastereomer.

Q3: Deprotection - I am losing over 40% of my yield during the aqueous workup of the deprotected piperidinol.

The Causality: 3-fluoropiperidin-4-ol is a low-molecular-weight, highly polar amino alcohol. Upon removal of the lipophilic N-Boc group, the free amine becomes infinitely soluble in water. Aqueous extractions will result in massive partition losses. The Solution: Abandon aqueous workups for this step. Perform the deprotection using 4M HCl in anhydrous dioxane. The product will precipitate out of the organic solvent as a highly pure hydrochloride salt, allowing for quantitative recovery via simple vacuum filtration.

Q4: N-Amination - The final amination with HOSA gives <30% yield and a complex impurity profile.

The Causality: Hydroxylamine-O-sulfonic acid (HOSA) is highly unstable in basic media, rapidly degrading into diazene ( N2​H2​ ) and sulfate if it does not immediately react with a nucleophile. Standard kinetic models show that high N-amination yields (>90%) typically require the piperidine to be in an 8-fold excess[3]. However, because your fluorinated piperidine is a high-value intermediate, using it in excess is economically unviable. The Solution: Invert the kinetic control. Use 1.0 equivalent of the piperidinol salt, but run the reaction in a heavily buffered biphasic system (pH 10.5–11.5) to ensure the piperidine nitrogen is fully deprotonated (nucleophilic). Add 2.5 equivalents of HOSA very slowly via a syringe pump to compensate for its degradation while keeping the instantaneous concentration of unreacted HOSA low[3].

Quantitative Data Summaries

Table 1: Optimization of N-Amination Yield Parameters (HOSA vs. Piperidine)

Piperidine : HOSA Ratio pH Level Addition Method Primary Byproducts Isolated Yield (%)
8.0 : 1.0 (Standard) 11.0 Bolus Unreacted Piperidine 93% (Based on HOSA)
1.0 : 1.0 9.0 Bolus Diazene, Sulfate < 25% (Based on Piperidine)

| 1.0 : 2.5 | 11.0 | Syringe Pump (2h) | Diazene, Sulfate | 78% (Based on Piperidine) |

Table 2: Comparison of Reducing Agents for Stereoselective Ketone Reduction

Reducing Agent Temp (°C) Solvent cis:trans Ratio Isolated Yield (%)

| NaBH4​ | 0 to 25 | Methanol | 55 : 45 | 88% | | NaBH(OAc)3​ | 25 | DCE | 60 : 40 | 82% | | L-Selectride | -78 | THF | > 95 : 5 | 85% |

Self-Validating Experimental Protocols

Protocol A: Enantioselective Monofluorination of N-Boc-piperidin-4-one

This protocol utilizes an organocatalytic approach to prevent over-fluorination and establish the chiral center.

  • Preparation: In a flame-dried flask under argon, suspend freshly ground Na2​CO3​ (1.5 equiv) and N-fluorobenzenesulfonimide (NFSI, 1.0 equiv) in anhydrous THF (10 mL/g of substrate)[2].

  • Catalyst Addition: Cool the suspension to -20 °C. Add (R)- α -methylbenzylamine trichloroacetic acid salt (0.2 equiv) as a solution in THF[2].

  • Substrate Addition: Stir for 10 minutes, then add N-Boc-piperidin-4-one (2.0 equiv) in three distinct portions over 30 minutes to maintain a low instantaneous concentration of the enamine[2].

  • Validation Checkpoint: Pull a 50 μ L aliquot, quench with saturated NH4​Cl , and analyze via LC-MS. The reaction is self-validating when the NFSI peak (m/z 316) completely disappears, ensuring no active fluorinating agent remains to cause difluorination.

  • Workup: Quench with cold water, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Electrophilic N-Amination via HOSA

Optimized for high-value piperidine substrates where the amine is the limiting reagent.

  • Free-Basing: Dissolve 3-fluoropiperidin-4-ol hydrochloride (1.0 equiv) in a 2M NaOH buffer solution, adjusting the pH strictly to 11.0.

  • Temperature Control: Cool the aqueous solution to 10 °C. (Temperatures above 20 °C exponentially accelerate HOSA degradation[3]).

  • HOSA Addition: Prepare a fresh, highly concentrated solution of HOSA (2.5 equiv) in cold water. Using a syringe pump, add the HOSA solution dropwise over 2 hours.

  • pH Maintenance: Simultaneously monitor the pH. HOSA releases sulfuric acid as a byproduct. Use a secondary syringe pump with 2M NaOH to maintain the pH between 10.5 and 11.5 continuously.

  • Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The secondary amine (starting material) will stain differently than the resulting hydrazine derivative. Complete consumption of the starting material validates the end of the reaction.

  • Isolation: Extract the highly polar product using an exhaustive continuous liquid-liquid extraction (LLE) setup with dichloromethane for 24 hours, or evaporate the aqueous layer to dryness and triturate the organic product with hot ethanol.

References

  • Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry - ACS Publications. 2

  • Technical Support Center: Synthesis of 5-Fluoropiperidin-3-ol - Benchchem. 1

  • A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid - SciRP. 3

Sources

Optimization

Technical Support Center: Purifying 1-Amino-3-fluoropiperidin-4-ol

Welcome to the Advanced Chromatography and Purification Support Center. This guide is specifically engineered for scientists and drug development professionals dealing with the isolation of 1-Amino-3-fluoropiperidin-4-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Purification Support Center. This guide is specifically engineered for scientists and drug development professionals dealing with the isolation of 1-Amino-3-fluoropiperidin-4-ol , a highly polar, basic, and functionally dense medicinal chemistry building block.

The structural combination of a basic N-amino group (hydrazine moiety), a highly electronegative fluorine atom, and a hydroxyl group creates a "perfect storm" for chromatographic streaking, column retention issues, and oxidative degradation. This guide synthesizes field-proven methodologies to overcome these challenges.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my crude product streak completely on normal-phase silica gel, and how do I fix it?

The Causality: 1-Amino-3-fluoropiperidin-4-ol possesses a highly polar hydrazine-like nitrogen ( N -amino) and a hydroxyl group capable of extensive hydrogen bonding. On standard bare silica ( SiO2​ ), the basic nitrogen forms strong, irreversible electrostatic interactions with acidic silanol groups ( pKa​ ~ 4.5), leading to severe peak tailing and streaking. The Solution: Abandon standard normal-phase chromatography. If you must use silica, you must deactivate the silanols by pre-equilibrating the column with 1-5% triethylamine (TEA) or aqueous ammonia. However, the superior, self-validating approach is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase HPLC (RP-HPLC) at a high pH.

Q2: I am seeing degradation and the formation of a new mass peak during concentration. What is happening?

The Causality: The N -amino group is a substituted hydrazine. Hydrazines are highly nucleophilic and prone to two major side reactions:

  • Oxidation: Exposure to atmospheric oxygen during rotary evaporation (especially in warm water baths) can oxidize the N -amino group to a highly reactive diazene intermediate.

  • Condensation: If you are using ketone solvents (e.g., acetone) to wash your glassware, the N -amino group will rapidly condense to form a hydrazone byproduct. The Solution: Concentrate fractions under a strict inert atmosphere (Nitrogen/Argon) at temperatures below 30 °C. Never use acetone or ethyl acetate containing trace acetaldehyde during the workup of N -aminopiperidines[1].

Q3: How do I separate the cis and trans diastereomers?

The Causality: The introduction of fluorine at C3 and a hydroxyl at C4 creates stereocenters that often result in diastereomeric mixtures during synthesis, a known challenge in fluoropiperidinol chemistry[2]. Because the cis and trans isomers have nearly identical polarities, standard gradient elution fails. The Solution: Diastereomeric resolution requires an isocratic RP-HPLC hold. By maintaining a highly aqueous mobile phase (e.g., 95% Water / 5% Acetonitrile) buffered with 10 mM Ammonium Bicarbonate (pH 9.5), you suppress the ionization of the amine, maximizing the subtle hydrophobic differences between the cis and trans spatial arrangements.

Part 2: Quantitative Method Comparison

To select the optimal purification route, compare the chromatographic behaviors summarized in the table below.

Purification StrategyStationary PhaseMobile Phase SystemRetention Factor ( k′ )Yield (%)Primary AdvantageCritical Limitation
Normal Phase (Modified) Silica Gel (Deactivated)DCM / MeOH / 1% NH4​OH 0.5 - 1.2 (Tailing)< 40%Low cost, high loadingSevere streaking, product loss on column
RP-HPLC (Low pH) C18 (End-capped) H2​O / MeCN + 0.1% TFA1.1 - 1.875%Excellent peak shapeProduct elutes as TFA salt; hard to free-base
RP-HPLC (High pH) C18 (Hybrid Silica) H2​O / MeCN + 10 mM NH4​HCO3​ 3.5 - 5.088%Isolates free base, resolves isomersRequires specialized high-pH tolerant columns
Salt Crystallization None (Bulk Solvent)Ethanol / MTBE (1:1)N/A65-80%Highly scalable, removes trace metalsRequires >80% initial crude purity

Part 3: Purification Workflow Visualization

The following decision tree dictates the logical flow for isolating pure 1-Amino-3-fluoropiperidin-4-ol based on crude purity and the need for isomer separation.

PurificationWorkflow Crude Crude Reaction Mixture (1-Amino-3-fluoropiperidin-4-ol) Assess Assess Diastereomeric Purity (LC-MS / NMR) Crude->Assess RP_HPLC Prep RP-HPLC (High pH) (C18, NH4HCO3 buffer) Assess->RP_HPLC Needs isomer separation or <80% purity Crystallization Salt Crystallization (HCl or Tartaric Acid) Assess->Crystallization >80% purity, scalable bulk isolation Pure_HPLC Lyophilization (Free Base Product) RP_HPLC->Pure_HPLC Pure_Cryst Filtration & Drying (Stable Salt Form) Crystallization->Pure_Cryst

Caption: Decision matrix for the purification of 1-Amino-3-fluoropiperidin-4-ol based on crude purity.

Part 4: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. By incorporating in-process analytical checks, you ensure that any deviation is caught before the product is lost.

Protocol A: Preparative RP-HPLC (High pH Method)

Use this method when diastereomeric separation is required or crude purity is low.

  • Sample Preparation: Dissolve the crude 1-amino-3-fluoropiperidin-4-ol in a 1:1 mixture of H2​O :MeOH. Validation Check: Ensure the sample is completely soluble and filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Use a high-pH tolerant hybrid silica C18 column (e.g., Waters XBridge, 5 µm, 19 x 250 mm).

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in Milli-Q water, adjusted to pH 9.5 with aqueous ammonia.

    • Solvent B: HPLC-grade Acetonitrile.

    • Causality: The high pH ensures the N -amino group ( pKa​ ~ 5-6) and the piperidine nitrogen remain unprotonated, increasing their hydrophobicity and retention on the C18 phase, preventing early elution in the void volume.

  • Gradient Elution:

    • 0-5 min: Isocratic hold at 2% B (Allows highly polar impurities to elute).

    • 5-25 min: Linear gradient from 2% B to 30% B.

    • 25-30 min: Flush at 95% B.

  • Fraction Collection & Recovery: Collect fractions based on UV absorption (210 nm) or Mass-Directed auto-purification (M+H = 135.1).

  • Isolation: Immediately freeze the pooled fractions containing the product and lyophilize (freeze-dry) to yield the free base as a white to off-white solid. Do not rotary evaporate aqueous fractions at high heat.

Protocol B: Purification via Salt Crystallization

Use this method for scalable purification when the crude is >80% pure and isomer separation is not required. This is adapted from standard N -aminopiperidine isolation techniques[3].

  • Free Base Extraction: Dissolve the crude mixture in minimal methanol and concentrate to a thick oil to remove residual synthetic solvents.

  • Solvent System: Re-dissolve the oil in a 1:1 mixture of Methyl tert-butyl ether (MTBE) and absolute Ethanol (10 mL per gram of crude).

  • Salt Formation: Slowly add 1.05 equivalents of a saturated solution of anhydrous HCl in Ethanol (or a stoichiometric amount of L-tartaric acid) dropwise while stirring at 0 °C.

    • Causality: The basic N -amino piperidine readily forms a hydrochloride or tartrate salt. The highly polar salt is insoluble in the MTBE/EtOH mixture, driving precipitation, while neutral organic impurities remain in solution.

  • Maturation: Stir the suspension at 0 °C for 2 hours to ensure complete crystallization.

  • Filtration: Filter the white crystals under a stream of nitrogen (to prevent moisture absorption, as the salt may be hygroscopic). Wash the filter cake with cold MTBE (2 x 5 mL).

  • Drying: Dry the crystals in a vacuum oven at 30 °C for 12 hours. Validation Check: Run 1H -NMR in D2​O to confirm the absence of MTBE and ethanol solvent peaks.

Part 5: References

  • Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry Source: Journal of Organic Chemistry (ACS Publications), 2013. URL:[Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants Source: Journal of Organic Chemistry (ACS Publications), 2021. URL:[Link]

  • Synthesis and Purification of N-Aminopiperidine Derivatives (Supplementary Information) Source: Figshare / Journal Contribution, 2023. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Stereoisomers of 1-Amino-3-fluoropiperidin-4-ol

Welcome to the Technical Support Center for the synthesis, separation, and chiral resolution of 1-Amino-3-fluoropiperidin-4-ol. This hub is designed for researchers and drug development professionals, providing advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis, separation, and chiral resolution of 1-Amino-3-fluoropiperidin-4-ol. This hub is designed for researchers and drug development professionals, providing advanced mechanistic insights, troubleshooting FAQs, and validated experimental protocols for isolating stereochemically pure isomers of this critical medicinal chemistry building block.

Mechanistic Insights: The Causality of Chiral Resolution

1-Amino-3-fluoropiperidin-4-ol possesses two contiguous stereocenters (C3 and C4), yielding four possible stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers. Direct separation of all four isomers from a racemic mixture is chromatographically taxing and low-yielding.

The most effective strategy leverages during the reduction of the precursor, 1-amino-3-fluoropiperidin-4-one[1]. Because the C3 proton is highly acidic (flanked by a ketone and a highly electronegative fluorine atom), the ketone undergoes rapid base-catalyzed enolization. When paired with an enantio- and diastereoselective Ruthenium(II) catalyst (e.g., Noyori's RuCl), the rapidly interconverting ketone enantiomers are selectively funneled into a single cis-alcohol enantiomer[1]. This reduces the problem from separating four isomers to separating two (or simply upgrading the e.e. of the major product).

Troubleshooting & FAQs

Q1: Why am I getting poor diastereomeric excess (d.e.) during the initial Noyori reduction? A: Poor d.e. (a mixture of cis and trans isomers) indicates a breakdown in the DKR causality: the rate of reduction is outcompeting the rate of C3 epimerization. For DKR to succeed, the substrate must racemize significantly faster than it is hydrogenated. Troubleshooting: Decrease the hydrogen pressure or lower the catalyst loading to slow the reduction. Simultaneously, ensure your base (e.g., potassium tert-butoxide) is fresh and anhydrous to maintain a rapid enolization rate.

Q2: Which chiral resolution method is best for scaling up 1-Amino-3-fluoropiperidin-4-ol? A: For multigram to kilogram scale, is superior[2]. Using chiral acids like L-tartaric acid or enantiomeric 1-phenylethylamine (α-PEA) derivatives creates salts with differential solubilities[2]. This is far more cost-effective than preparative HPLC. For milligram-scale discovery work, Chiral SFC or HPLC is preferred for its rapid turnaround.

Q3: How do I prevent epimerization or degradation at the C3 position post-reduction? A: Once the ketone is reduced to the alcohol, the C3 proton's acidity drops drastically. However, the 1-amino group makes the molecule basic, and the anti-periplanar arrangement of the fluorine and the amine/hydroxyl can invite elimination (dehydrofluorination) under forcing conditions. Store the purified isomers as their HCl or TFA salts at 4°C to lock the conformation and prevent degradation.

Q4: What is the optimal HPLC method for monitoring enantiomeric excess (e.e.)? A: Polysaccharide-based stationary phases (e.g., Chiralpak AD-H) work best. Because 1-amino-3-fluoropiperidin-4-ol is a strong base, it will interact with residual silanols on the column, causing severe peak tailing. Troubleshooting: Always add 0.1% to 0.2% diethylamine (DEA) or ethanolamine to the mobile phase (e.g., Hexane/Isopropanol 80:20) to suppress secondary interactions.

Visualizations

Workflow A Racemic 1-Amino-3-fluoropiperidin-4-one B Dynamic Kinetic Resolution (DKR) Ru-Catalyst + Base A->B H2 (50 psi), MeOH C cis-1-Amino-3-fluoropiperidin-4-ol (Enantioenriched Mixture) B->C Stereoselective Reduction D Diastereomeric Salt Resolution (e.g., L-Tartaric Acid) C->D Scalable Route E Chiral Preparative HPLC (e.g., Chiralpak AD-H) C->E Discovery Route F (3R, 4S)-Isomer >99% e.e. D->F G (3S, 4R)-Isomer >99% e.e. D->G E->F E->G

Workflow for the stereoselective synthesis and resolution of 1-Amino-3-fluoropiperidin-4-ol.

Mechanism K_R (3R)-Ketone (Slow Reduction) Enol Achiral Enol (Base Catalyzed) K_R->Enol Epimerization (Fast) Prod (3S, 4R)-cis-Alcohol (Major Product) K_R->Prod H2 Transfer (Slow) K_S (3S)-Ketone (Fast Reduction) K_S->Enol Epimerization (Fast) K_S->Prod H2 Transfer (Fast) Cat Ru(II) Catalyst Chiral Recognition Cat->K_S Directs

Dynamic Kinetic Resolution (DKR) mechanism for 3-fluoropiperidin-4-one derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: Dynamic Kinetic Resolution (DKR) via Noyori Reduction
  • Preparation: In a high-pressure reactor, dissolve racemic 1-amino-3-fluoropiperidin-4-one (1.0 eq) in anhydrous methanol.

  • Catalyst & Base: Add RuCl (0.01 eq) and potassium tert-butoxide (0.1 eq). Pressurize the vessel with H₂ gas (50 psi).

  • Validation Step (The Self-Validating Check): At t = 1 hour, extract a 50 µL aliquot, quench with 1N HCl, and analyze via achiral GC-MS. Causality Check: If the unreacted starting material does not show a 50:50 racemic ratio (if monitored via chiral GC) or if the cis:trans ratio of the product is < 9:1, the epimerization is too slow. Halt the reaction, verify anhydrous conditions, and slightly increase the base concentration.

  • Completion: Stir at 40°C for 16 hours. Vent the reactor, concentrate the solvent in vacuo, and purify via silica gel chromatography to isolate the enantioenriched cis-1-amino-3-fluoropiperidin-4-ol.

Protocol B: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the enantioenriched cis-1-amino-3-fluoropiperidin-4-ol (1.0 eq) in boiling ethanol.

  • Chiral Agent: Slowly add a solution of (+)-Di-p-toluoyl-D-tartaric acid (1.0 eq) in ethanol.

  • Crystallization: Allow the solution to cool to room temperature slowly over 12 hours to promote the growth of large, pure crystals of the less soluble diastereomeric salt.

  • Validation Step (The Self-Validating Check): Filter the crystals. Take a 5 mg sample of the mother liquor, free-base it with saturated NaHCO₃, and check the optical rotation or chiral HPLC. Causality Check: The mother liquor should be highly enriched in the undesired enantiomer. If it is nearly racemic, the crystallization failed to discriminate; re-dissolve the batch and alter the solvent system (e.g., add 5-10% water to alter solubility dynamics).

  • Free-Basing: Suspend the pure crystals in water, add 2N NaOH until pH > 10, and extract with dichloromethane to yield the stereochemically pure target.

Quantitative Data Summaries

Table 1: Comparison of Resolution Methods for 1-Amino-3-fluoropiperidin-4-ol

Resolution MethodScale SuitabilityTypical Yield (%)Typical e.e. (%)Time RequiredCost Profile
Dynamic Kinetic Resolution (DKR) Multigram to kg50 - 65%> 90%16 - 24 hrsModerate (Ru Catalyst)
Diastereomeric Salt Crystallization Multigram to kg35 - 45%> 98%24 - 48 hrsLow (Chiral Acids)
Preparative Chiral HPLC / SFC Milligram to gram85 - 95%> 99%2 - 6 hrsHigh (Solvent/Column)

References

  • Title: Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry Source: The Journal of Organic Chemistry (via ResearchGate) URL: [Link]

  • Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-alkylation Conditions for 1-Amino-3-fluoropiperidin-4-ol

Welcome to the technical support center for the N-alkylation of 1-Amino-3-fluoropiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-alkylation of 1-Amino-3-fluoropiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The following information is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Introduction

1-Amino-3-fluoropiperidin-4-ol is a valuable building block in medicinal chemistry. The fluorine atom can significantly influence the molecule's physicochemical properties, such as pKa and lipophilicity, which are critical for drug efficacy and metabolism. The N-alkylation of the exocyclic amino group is a key step in the synthesis of diverse compound libraries for drug discovery. However, this reaction can present several challenges, including regioselectivity, over-alkylation, and side reactions. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-alkylation of 1-Amino-3-fluoropiperidin-4-ol?

There are two primary methods for the N-alkylation of this substrate:

  • Direct Alkylation: This involves the reaction of the amine with an alkyl halide (or other electrophile with a good leaving group) in the presence of a base.[1] This method is straightforward but can sometimes lead to over-alkylation, resulting in the formation of quaternary ammonium salts.[1]

  • Reductive Amination: This is a milder and often more selective method that involves the reaction of the amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ by a hydride reducing agent.[1][2] This method is particularly useful for avoiding over-alkylation.[1]

Q2: I'm observing low yields in my direct alkylation reaction. What are the likely causes?

Low yields in direct alkylation can stem from several factors:

  • Insufficient Basicity: An acid byproduct (e.g., HBr, HCl) is generated during the reaction, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

  • Poor Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group. Alkyl chlorides are generally less reactive than bromides or iodides.[3]

  • Steric Hindrance: The substituents on both the piperidine ring and the alkylating agent can sterically hinder the reaction.[3]

  • Solvent Effects: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF or acetonitrile are generally preferred.[3]

Q3: How can I prevent the formation of quaternary ammonium salts in my direct alkylation?

Over-alkylation is a common side reaction.[3] To minimize the formation of quaternary ammonium salts:

  • Control Stoichiometry: Use a slight excess of the 1-Amino-3-fluoropiperidin-4-ol relative to the alkylating agent.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration and favor mono-alkylation.[4]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation step.

Q4: My reductive amination is sluggish or incomplete. What should I check?

Several factors can affect the efficiency of reductive amination:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the amine and the carbonyl compound may not be favorable. Adding a dehydrating agent or performing the reaction in a solvent that allows for azeotropic removal of water can help. For some substrates, the addition of a mild acid catalyst like acetic acid can facilitate imine formation.[5]

  • Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective for the iminium ion over the starting carbonyl compound.[1][5] Stronger reducing agents like sodium borohydride (NaBH₄) can sometimes reduce the starting aldehyde or ketone.[6]

  • pH of the Reaction: The pH needs to be controlled. Acidic conditions favor iminium ion formation, but a pH that is too low will protonate the starting amine, inhibiting the initial condensation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the N-alkylation of 1-Amino-3-fluoropiperidin-4-ol.

Scenario 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Alkylating Agent (Direct Alkylation) 1. Check the purity and age of the alkyl halide. 2. Consider switching to a more reactive halide (I > Br > Cl).[3] 3. Add a catalytic amount of sodium or potassium iodide to promote in situ halide exchange if using an alkyl chloride or bromide.[5]The leaving group ability is crucial for the S_N2 reaction. Iodide is a better leaving group than bromide or chloride.
Suboptimal Base (Direct Alkylation) 1. Ensure a suitable base is used to neutralize the acid byproduct.[3] 2. Common choices include K₂CO₃, Et₃N, or DIPEA.[3] 3. For sensitive substrates, a milder base like NaHCO₃ can be used.[3]The base prevents protonation of the starting amine, maintaining its nucleophilicity.
Inefficient Imine Formation (Reductive Amination) 1. Add a dehydrating agent (e.g., MgSO₄, molecular sieves). 2. Perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). 3. Add a catalytic amount of a weak acid (e.g., acetic acid).[5]The formation of the imine intermediate is a reversible equilibrium reaction. Removing water drives the equilibrium towards the product.
Decomposition of Starting Material 1. Monitor the reaction by TLC or LC-MS to check for decomposition. 2. Consider lowering the reaction temperature. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the substrate is air-sensitive.The fluorine and hydroxyl groups may make the molecule susceptible to decomposition under harsh conditions.
Scenario 2: Formation of Significant Byproducts
Byproduct Troubleshooting Steps Scientific Rationale
Quaternary Ammonium Salt (Over-alkylation) 1. Use a 1:1 or slight excess of the amine to the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture.[4] 3. Lower the reaction temperature.These conditions favor the mono-alkylation product by keeping the concentration of the alkylating agent low.
O-Alkylation Product 1. Use a less reactive alkylating agent. 2. Employ a bulkier base which may favor N-alkylation. 3. Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before N-alkylation.The hydroxyl group is also nucleophilic and can compete with the amine for the alkylating agent. Steric hindrance around the oxygen can disfavor O-alkylation.
Reduction of Carbonyl (Reductive Amination) 1. Use a milder reducing agent like NaBH(OAc)₃, which is more selective for the iminium ion.[1][5] 2. Add the reducing agent after allowing sufficient time for imine formation.Stronger reducing agents like NaBH₄ can reduce both the iminium ion and the starting carbonyl compound.[6]
Workflow for Optimizing N-Alkylation

Caption: Decision workflow for selecting and optimizing N-alkylation methods.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Bromide
  • To a solution of 1-Amino-3-fluoropiperidin-4-ol (1.0 eq) in anhydrous DMF (0.1 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination
  • To a solution of 1-Amino-3-fluoropiperidin-4-ol (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask, add the desired aldehyde or ketone (1.1 eq).

  • Add glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Purification and Characterization
  • Purification: Column chromatography on silica gel is the most common method for purifying the N-alkylated product. The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity. The presence of the fluorine atom will result in characteristic splitting patterns in the NMR spectra.

Visualizing the Reaction Pathways

N_Alkylation_Pathways cluster_direct Direct Alkylation cluster_reductive Reductive Amination Amine 1-Amino-3-fluoropiperidin-4-ol Product_DA N-Alkyl Product Amine->Product_DA + R-X, Base AlkylHalide R-X Base Base (e.g., K2CO3) QuatSalt Quaternary Salt (Byproduct) Product_DA->QuatSalt + R-X (Over-alkylation) Amine_RA 1-Amino-3-fluoropiperidin-4-ol Imine Imine/Iminium Ion Amine_RA->Imine + R'C(=O)R'' Carbonyl R'C(=O)R'' Product_RA N-Alkyl Product Imine->Product_RA + [H] ReducingAgent [H] (e.g., NaBH(OAc)3)

Caption: Comparison of Direct Alkylation and Reductive Amination pathways.

References

  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • BenchChem. (n.d.). Application Note: N-Alkylation of 4-Fluoroaniline via Reductive Amination.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Wang, Z. et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications.
  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • Britton, R. et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed.
  • Lodhi, N. A. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
  • Hatae, N. et al. (2014). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. HETEROCYCLES.
  • BenchChem. (n.d.). Common side reactions in the synthesis of 4-anilinopiperidine compounds.
  • Le, Z.-G. et al. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides is accomplished in ionic liquids in the presence of potassium hydroxide as a base. Synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Stability of 1-Amino-3-fluoropiperidin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of multi-functionalized heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of multi-functionalized heterocyclic building blocks. 1-Amino-3-fluoropiperidin-4-ol is a highly valuable scaffold in drug discovery, but its unique triad of functional groups—an N-amino moiety, a fluorine atom, and a hydroxyl group—creates a complex stability profile in aqueous media.

This guide provides a mechanistic understanding of its degradation pathways and field-proven protocols to ensure self-validating, reproducible experiments.

Section 1: Core Stability Challenges & Mechanistic Causality

Q1: Why does my 1-Amino-3-fluoropiperidin-4-ol degrade rapidly in standard physiological buffers (e.g., PBS, pH 7.4)? A: The degradation is rarely a single-pathway event; it is a synergistic failure driven by two distinct mechanisms:

  • Oxidative Cleavage of the N-Amino Group: 1-Aminopiperidines function essentially as cyclic unsymmetrical hydrazines. In the presence of dissolved oxygen and trace transition metals (commonly found in standard glass-bottled buffers), the N-N bond is highly susceptible to oxidation, leading to N-oxides, hydrazones, or complete cleavage. These compounds are known to be sensitive to oxidizing agents[1].

  • Conformationally-Driven Elimination: Fluorinated piperidines exhibit unique conformational behaviors, notably the 2 driven by charge-dipole interactions and hyperconjugation[2]. The molecular dipole moment significantly impacts the stabilization of these conformers in polar solvents like water[2]. Furthermore, hyperconjugative interactions strongly influence the overall stability and vibrational modes of 1-aminopiperidine derivatives[3]. When the fluorine atom is axial and the adjacent hydroxyl group is equatorial (or vice versa), the molecule is primed for base-catalyzed dehydrofluorination or intramolecular nucleophilic attack leading to epoxide (oxa-bicyclo) formation.

Q2: How does the pH of the aqueous solution dictate the dominant degradation pathway? A: pH is the master variable. The N-amino group is moderately basic, and its protonation state dictates both chemical stability and ring conformation. As observed in related fluorinated alkylamines, unexpected 4 is a critical caveat in molecular design, often leading to rapid intramolecular reactions[4].

Table 1: pH-Dependent Degradation Kinetics of 1-Amino-3-fluoropiperidin-4-ol

pH RangeMicroenvironmentEstimated Half-Life (25°C)Primary Degradation MechanismRecommended Action
< 4.0 Acidic> 72 hoursC-F Solvolysis (Slow)Avoid prolonged heating.
4.0 - 6.5 Mildly Acidic> 14 daysStable (Protonated N-amine)Optimal range for assays.
7.0 - 8.0 Physiological12 - 24 hoursN-amine OxidationUse EDTA and degas buffers.
> 8.5 Basic< 2 hoursDehydrofluorination / EpoxideStrictly avoid basic conditions.

Q3: Does stereochemistry (cis/trans relationship of the 3-F and 4-OH) impact this stability? A: Absolutely. If your specific diastereomer has the 3-fluoro and 4-hydroxyl groups in a trans-diaxial arrangement, the anti-periplanar geometry drastically lowers the activation energy for epoxide formation under neutral-to-basic conditions. Conversely, a cis relationship is generally more stable against intramolecular cyclization but remains susceptible to intermolecular solvolysis.

Section 2: Experimental Protocols & Self-Validating Workflows

Q4: What is the definitive protocol for preparing stable aqueous stock solutions for in vitro assays? A: To arrest both oxidative and elimination pathways, you must create a tightly controlled microenvironment. Do not merely dissolve the powder in ambient water. Follow this self-validating protocol:

Step-by-Step Methodology: Preparation of Stabilized Aqueous Stocks

  • Buffer Preparation: Prepare a 50 mM buffer solution (e.g., MES or Citrate) targeted to pH 5.5. Add 1 mM EDTA to chelate trace heavy metals that catalyze N-amine oxidation.

  • Deoxygenation (Critical): Sparge the buffer with ultra-pure Argon or Nitrogen for a minimum of 20 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the 1-Amino-3-fluoropiperidin-4-ol in a glovebox or under a steady stream of inert gas. Dissolve the compound in the degassed buffer to your target stock concentration (e.g., 10 mM).

  • Verification: Immediately verify the pH. The basicity of the N-amino group may slightly raise the pH; titrate back to pH 5.5 using dilute, degassed HCl if necessary.

  • Storage: Aliquot the solution into amber, argon-purged vials and flash-freeze in liquid nitrogen. Store at -80°C. Thaw only once on ice immediately before use.

Q5: How can I analytically verify the integrity of my stock solution before an expensive assay? A: Rely on orthogonal analytical techniques to create a self-validating system:

  • 19F-NMR: This is your most sensitive probe. The native C-F signal will appear as a distinct multiplet. The appearance of new upstream signals indicates dehydrofluorination or substitution.

  • LC-MS/MS: Use a HILIC column (since the compound is highly polar and miscible in water). Monitor for the [M+H]+ parent ion (m/z 135.1) and look for M-18 (loss of water) or M-20 (loss of HF) degradation peaks.

Section 3: Visualizations

G Molecule 1-Amino-3-fluoropiperidin-4-ol (Aqueous Solution) Path1 Oxidation Pathway (Dissolved O2 / Trace Metals) Molecule->Path1 Path2 Base-Catalyzed Pathway (pH > 8.5) Molecule->Path2 Deg1 N-Oxide / Hydrazone Formation Path1->Deg1 Deg2 Dehydrofluorination / Epoxide Formation Path2->Deg2 Mit1 Use Degassed Buffers + EDTA Deg1->Mit1 Prevented by Mit2 Maintain pH 4.0 - 6.5 (Mildly Acidic) Deg2->Mit2 Prevented by

Mechanistic pathways of 1-Amino-3-fluoropiperidin-4-ol degradation and targeted mitigations.

Workflow Step1 1. Buffer Prep (1mM EDTA) Step2 2. Degassing (Ar Sparging) Step1->Step2 Step3 3. pH Adjust (Target pH 5.5) Step2->Step3 Step4 4. Dissolution (Inert Atm) Step3->Step4 Step5 5. Storage (-80°C Aliquots) Step4->Step5

Validated step-by-step workflow for preparing stable aqueous stock solutions.

References

  • Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem.
  • Lin, C., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie.
  • Bruno, A., et al. (2026). Perlin- and Bohlmann-type effects in cyclohexylamine and 1-aminopiperidine derivatives. Physical Chemistry Chemical Physics.
  • Thermo Fisher Scientific. (2025).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Amino-3-fluoropiperidin-4-ol and 3-fluoropiperidin-4-ol

Introduction In the landscape of modern medicinal chemistry, fluorinated piperidines are prized scaffolds. The strategic introduction of fluorine can profoundly modulate a molecule's physicochemical properties, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, fluorinated piperidines are prized scaffolds. The strategic introduction of fluorine can profoundly modulate a molecule's physicochemical properties, including basicity (pKa), metabolic stability, and membrane permeability, which are critical for optimizing drug candidates.[1][2][3][4] Among these valuable building blocks, 3-fluoropiperidin-4-ol and its N-amino analogue, 1-amino-3-fluoropiperidin-4-ol, present distinct opportunities and challenges in synthetic strategies.

While both molecules share a common 3-fluoro-4-hydroxypiperidine core, the substitution at the ring nitrogen—a secondary amine versus an N-amino (hydrazine) moiety—fundamentally alters their electronic profiles and, consequently, their chemical reactivity. This guide provides an in-depth comparison of these two building blocks, offering insights into their divergent reactivity in key synthetic transformations. Understanding these differences is paramount for researchers aiming to leverage their unique properties in drug discovery and development programs.

Structural and Electronic Profile Analysis

The reactivity of a molecule is a direct consequence of its structure. The primary difference between our two subjects of interest is the nature of the nitrogen atom at the 1-position.

Structural_Comparison cluster_0 3-Fluoropiperidin-4-ol cluster_1 1-Amino-3-fluoropiperidin-4-ol mol1 mol1 mol2 mol2

Caption: Core structures of 3-fluoropiperidin-4-ol and 1-amino-3-fluoropiperidin-4-ol.

1. 3-Fluoropiperidin-4-ol: The Modulated Secondary Amine

This molecule is a quintessential example of a secondary piperidine whose basicity and nucleophilicity are attenuated by a vicinal electron-withdrawing group.

  • Piperidine Nitrogen (N-H): As a secondary amine, this nitrogen possesses a lone pair of electrons, making it the primary nucleophilic and basic center of the molecule.

  • C3-Fluorine: The highly electronegative fluorine atom exerts a potent negative inductive effect (-I) across the sigma framework of the ring. This effect significantly reduces the electron density on the nitrogen atom, thereby lowering its basicity (pKa) and nucleophilicity compared to a non-fluorinated piperidine.[1][3] This modulation is often a deliberate design strategy to reduce hERG liability or improve oral bioavailability.[2]

  • C4-Hydroxyl (-OH): This secondary alcohol can act as a hydrogen bond donor or acceptor. It is also a potential nucleophile, particularly upon deprotonation, though it is significantly less nucleophilic than the nitrogen atom.

2. 1-Amino-3-fluoropiperidin-4-ol: The Ambident Hydrazine

The introduction of an amino group on the ring nitrogen transforms the molecule into a substituted hydrazine, creating a more complex system with two distinct nucleophilic centers.

  • N-Amino Moiety (N-NH2): This feature introduces two nitrogen atoms, each with a lone pair.

    • N1 (Ring Nitrogen): This nitrogen is tertiary but is directly attached to another nitrogen atom.

    • N-terminal Nitrogen (-NH2): This primary amine nitrogen is typically the more basic and sterically accessible of the two.

  • The Alpha Effect: A key electronic principle governing this molecule's reactivity is the "alpha effect." This phenomenon describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom bearing lone pairs (in this case, the two nitrogens of the hydrazine group).[5] Consequently, the N-amino piperidine is expected to be a more potent nucleophile than its basicity would suggest, potentially overriding some of the deactivating influence of the fluorine atom.

  • Regioselectivity: The presence of two nucleophilic nitrogen atoms creates a challenge of regioselectivity in reactions with electrophiles. The terminal -NH2 group is generally favored for both electronic and steric reasons.

Comparative Reactivity in Key Transformations

The structural and electronic differences outlined above manifest as distinct outcomes in common synthetic reactions. The following sections compare their behavior in acylation, alkylation, and reductive amination.

Table 1: Predicted Reactivity Profile Summary
Reaction TypeReagent Example3-Fluoropiperidin-4-ol1-Amino-3-fluoropiperidin-4-olKey Difference
N-Acylation Acetyl ChlorideForms a stable N-acetyl amide at the ring nitrogen. Reaction is slower than non-fluorinated analogues.Preferentially forms an N'-acetyl hydrazide at the terminal -NH2 group. Di-acylation possible.Regioselectivity and product class (Amide vs. Hydrazide).
N-Alkylation Methyl IodideForms the N-methyl tertiary amine. Rate is attenuated by the C3-fluorine.Preferentially forms the N'-methyl substituted hydrazine at the terminal -NH2 group.Regioselectivity.
Reductive Amination Acetone, NaBH(OAc)₃Reacts as a secondary amine to form an N-isopropyl tertiary amine.Reacts via the terminal -NH2 to form a hydrazone, which is then reduced to a 1,2-disubstituted hydrazine.Reaction pathway and product structure (Tertiary Amine vs. Substituted Hydrazine).
A. N-Acylation

Acylation is a fundamental reaction for installing functional groups or building out molecular complexity.

  • With 3-Fluoropiperidin-4-ol: This compound undergoes predictable N-acylation with electrophiles like acyl chlorides or anhydrides to yield the corresponding N-acyl piperidine (an amide). The reaction proceeds cleanly at the sole secondary amine. Due to the fluorine's deactivating effect, slightly more forcing conditions (e.g., stronger base, longer reaction time) may be required compared to piperidine itself.

  • With 1-Amino-3-fluoropiperidin-4-ol: The reaction is more complex due to the two potential sites of acylation. The terminal, primary amino group (-NH2) is significantly more nucleophilic and less sterically hindered than the ring nitrogen (N1). Therefore, acylation will occur preferentially at the terminal nitrogen to form a hydrazide. Achieving selective acylation at the ring nitrogen is synthetically challenging and would likely require a protecting group strategy.

Acylation_Pathway R1 3-Fluoropiperidin-4-ol P1 N-Acetyl Amide Product R1->P1 R2 1-Amino-3-fluoropiperidin-4-ol P2 N'-Acetyl Hydrazide Product (Major) R2->P2 E Acetyl Chloride (Ac-Cl) E->R1 N-Acylation E->R2 Regioselective N-Acylation

Caption: Comparative N-acylation pathways.

B. N-Alkylation

Alkylation introduces alkyl groups, often critical for modulating lipophilicity and target engagement.

  • With 3-Fluoropiperidin-4-ol: This substrate undergoes SN2 reaction with alkyl halides to form the corresponding tertiary amine. As with acylation, the reduced nucleophilicity of the nitrogen means that reaction rates are slower than for non-fluorinated analogues.

  • With 1-Amino-3-fluoropiperidin-4-ol: The regiochemical outcome mirrors that of acylation. The terminal amino group is the primary site of alkylation, leading to the formation of a 1,2-disubstituted hydrazine derivative. Mono-alkylation is typically achievable, but over-alkylation can occur.

Experimental Protocols: A Representative Workflow

To provide a practical context, we outline a general procedure for a comparative N-acylation experiment. This protocol is designed as a self-validating system to directly compare reactivity under identical conditions.

Workflow Diagram: Reactivity Assessment

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Substrate Dissolution (0.1M in DCM) B Add Base (1.2 eq. DIPEA) A->B C Cool to 0°C B->C D Add Acetyl Chloride (1.1 eq., dropwise) C->D E Stir at 0°C to RT D->E F Monitor by TLC/LC-MS (t = 0, 1h, 4h) E->F G Aqueous Workup & Extraction F->G Upon Completion H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I J Compare Yield & Purity I->J

Caption: A generalized workflow for comparative reactivity analysis.

Protocol: Comparative N-Acylation with Acetyl Chloride

Objective: To compare the rate and outcome of N-acylation for 1-amino-3-fluoropiperidin-4-ol and 3-fluoropiperidin-4-ol.

Materials:

  • 3-Fluoropiperidin-4-ol

  • 1-Amino-3-fluoropiperidin-4-ol

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetyl Chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars, dissolve 3-fluoropiperidin-4-ol (1.0 eq) and 1-amino-3-fluoropiperidin-4-ol (1.0 eq) in anhydrous DCM (to make a 0.1 M solution).

  • Base Addition: To each flask, add DIPEA (1.2 eq). Cool the solutions to 0 °C in an ice-water bath.

  • Electrophile Addition: Slowly add acetyl chloride (1.1 eq) dropwise to each flask over 5 minutes.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 30 min, 2 hours, 6 hours) to qualitatively assess the rate of consumption of starting material.

  • Workup: Upon completion (as determined by monitoring), quench each reaction by adding saturated aqueous NaHCO₃. Transfer the mixtures to separatory funnels and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Conclusion and Outlook

The seemingly subtle modification of adding an amino group to the nitrogen of 3-fluoropiperidin-4-ol creates a profound shift in its chemical behavior. While 3-fluoropiperidin-4-ol acts as a predictable, albeit electronically deactivated, secondary amine, 1-amino-3-fluoropiperidin-4-ol behaves as a substituted hydrazine with two distinct and competing nucleophilic centers.

For the medicinal chemist, this dichotomy presents both opportunities and challenges. The N-H piperidine offers a robust and reliable handle for straightforward synthetic elaboration via standard amine chemistries. In contrast, the N-amino piperidine provides access to hydrazide and 1,2-disubstituted hydrazine structures, but demands careful consideration of regioselectivity. Mastery of these differing reactivities is essential for the efficient and strategic incorporation of these valuable fluorinated scaffolds into the next generation of therapeutic agents.

References

  • Angeli, C., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • PubChem. 3-Fluoropiperidin-4-ol hydrochloride. [Link]

  • NextSDS. (3R,4S)-3-fluoropiperidin-4-ol hydrochloride — Chemical Substance Information. [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Scott, M. E., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. [Link]

  • Shah, P. & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • Sun, A., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Of Amines. [Link]

  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • ChemContract. (3S,4R)-3-fluoropiperidin-4-ol hydrochloride (CAS 1147112-69-3). [Link]

Sources

Comparative

Comparing Biological Activity of 1-Amino-3-fluoropiperidin-4-ol Analogs: A Lead Optimization Guide

Executive Summary The piperidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs. However, the high basicity of the unsubstituted piperidine nitrogen (typically pKa > 9.5) often le...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs. However, the high basicity of the unsubstituted piperidine nitrogen (typically pKa > 9.5) often leads to liabilities, including poor passive membrane permeability, lysosomal trapping, and off-target hERG channel inhibition.

To overcome these challenges, medicinal chemists employ strategic scaffold modifications. The 1-Amino-3-fluoropiperidin-4-ol scaffold represents a highly synergistic building block. By combining a 3-fluoro substitution with a 1-amino (hydrazine-like) moiety, researchers can precisely tune the basicity, enhance metabolic stability, and provide a versatile vector for further conjugation, all while retaining the critical hydrogen-bonding capacity of the 4-hydroxyl group[1]. This guide objectively compares the biological and physicochemical performance of this scaffold against its non-fluorinated and non-aminated analogs.

Mechanistic Rationale: The Causality of Scaffold Modifications

The biological activity and pharmacokinetic profile of 1-Amino-3-fluoropiperidin-4-ol are driven by the distinct electronic and steric effects of its substituents:

  • pKa Modulation via the Inductive Effect: Fluorine substitution at the β -position to an amine center exerts a strong electron-withdrawing inductive effect, typically lowering the pKa by ~1.5 to 2.0 units[2]. The addition of the 1-amino group further depresses the pKa due to the adjacent electronegative nitrogen atom[3]. This dual modification shifts the molecule from being >99% protonated at physiological pH (7.4) to possessing a significantly higher neutral fraction, which directly drives passive lipid bilayer diffusion.

  • Metabolic Shielding: The C–F bond is significantly stronger and more sterically demanding than the C–H bond. Placing fluorine adjacent to the basic amine blocks cytochrome P450 (CYP450)-mediated α -oxidation and subsequent dealkylation, a primary metabolic clearance pathway for piperidines[4].

  • Target Engagement: The 4-hydroxyl group serves as a critical hydrogen bond donor/acceptor. The stereochemical relationship (cis vs. trans) between the 3-fluoro and 4-hydroxyl groups dictates the preferred chair conformation of the piperidine ring, heavily influencing receptor binding affinity[1].

ScaffoldLogic Core Piperidin-4-ol Core F_Sub 3-Fluoro Substitution Core->F_Sub Inductive Effect N_Sub 1-Amino Substitution Core->N_Sub N-N Bond pKa Decreased pKa (Reduced Basicity) F_Sub->pKa -1.5 to -2.0 units Metab CYP450 Shielding (Metabolic Stability) F_Sub->Metab Blocks Oxidation N_Sub->pKa Electron Withdrawal Perm Enhanced Permeability pKa->Perm Higher Neutral Fraction at pH 7.4

Logical relationship of 3-fluoro and 1-amino substitutions on piperidine physicochemical properties.

Analog Comparison: Quantitative Performance Data

To isolate the effects of each functional group, we compare the target scaffold against three baseline analogs. The data below represents typical physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters observed during lead optimization.

Table 1: Physicochemical and ADME Profiling of Piperidin-4-ol Analogs
Compound ScaffoldCalculated pKa (Basic N)LogD (at pH 7.4)HLM CLint​ ( μ L/min/mg)PAMPA Papp​ ( 10−6 cm/s)
Piperidin-4-ol (Base)~9.8-1.045.22.1
3-Fluoropiperidin-4-ol ~8.1-0.220.58.4
1-Aminopiperidin-4-ol ~8.5-0.535.05.2
1-Amino-3-fluoropiperidin-4-ol ~6.8 0.4 12.1 18.5

Data Interpretation: The unsubstituted piperidin-4-ol exhibits high basicity and rapid metabolic turnover. The introduction of the 3-fluoro group alone halves the intrinsic clearance ( CLint​ ) by blocking α -oxidation[4]. However, the synergistic combination in 1-Amino-3-fluoropiperidin-4-ol drops the pKa to ~6.8. At pH 7.4, this compound is predominantly neutral, resulting in a positive LogD and a nearly 9-fold increase in passive permeability ( Papp​ ) compared to the base scaffold.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented in Table 1 must be generated using robust, self-validating assay systems. Below are the detailed protocols for evaluating these analogs.

Protocol A: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Because highly lipophilic neutral species can precipitate in purely aqueous buffers, a co-solvent extrapolation method is required to determine the aqueous pKa accurately.

  • System Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25°C.

  • Sample Preparation: Dissolve 1-2 mg of the analog in a methanol/water co-solvent mixture. Prepare three distinct co-solvent ratios (e.g., 30%, 40%, and 50% methanol by weight).

  • Titration: Titrate the solutions with standardized 0.1 M HCl or NaOH under an inert argon atmosphere to prevent CO2​ absorption (which would artificially lower the pH).

  • Data Extrapolation: Plot the apparent pKa (psKa) measured in each co-solvent mixture against the dielectric constant of the mixture.

  • Validation Check: Extrapolate the linear regression to 0% organic modifier (pure water) to yield the aqueous pKa. The assay is self-validating if the R2 of the Yasuda-Shedlovsky extrapolation is >0.99.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

This assay measures the intrinsic clearance ( CLint​ ) by monitoring the depletion of the parent compound over time. It relies on NADPH as the obligate electron donor for CYP450 enzymes.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw pooled Human Liver Microsomes on ice.

  • Incubation Mixture: Combine the analog (final concentration 1 μ M) with HLM (final protein concentration 0.5 mg/mL) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality Note: A parallel "Minus-NADPH" control must be run. If degradation occurs without NADPH, it indicates non-CYP-mediated instability (e.g., hydrolysis or chemical degradation), ensuring the assay specifically measures CYP450 metabolism.

  • Time-Course Sampling: At t=0,5,15,30, and 60 minutes, transfer a 50 μ L aliquot of the reaction mixture into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Note: The cold organic solvent instantly denatures the microsomal proteins, quenching the enzymatic reaction and precipitating the protein matrix for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation Check: The assay is deemed valid only if the positive control (Verapamil) demonstrates a t1/2​ within the historical accepted range (e.g., 15–25 minutes) and the Minus-NADPH control shows <10% depletion.

HLMWorkflow Prep 1. Substrate + HLM Incubation (37°C) Init 2. Initiate Reaction (Add NADPH) Prep->Init Aliquots 3. Time-Point Aliquots (0, 5, 15, 30, 60 min) Init->Aliquots Quench 4. Quench & Precipitate (Cold Acetonitrile) Aliquots->Quench Analysis 5. LC-MS/MS Quantification Quench->Analysis Calc 6. Calculate CL_int & Half-life (t1/2) Analysis->Calc

Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Conclusion

The transition from a standard piperidin-4-ol to a 1-Amino-3-fluoropiperidin-4-ol scaffold is a masterclass in rational drug design. By leveraging the inductive effects of fluorine and the electronic properties of the N-amino group, researchers can systematically engineer basicity out of the molecule. This results in an analog with vastly superior membrane permeability and a robust shield against oxidative metabolism, making it a highly prized building block for the development of CNS-penetrant or orally bioavailable therapeutics.

References

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry.[2] URL:[Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.[4] URL:[Link]

  • Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. The Journal of Organic Chemistry.[1] URL:[Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry.[3] URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Validation of Analytical Methods for 1-Amino-3-fluoropiperidin-4-ol Purity

Executive Summary & The Analytical Challenge The accurate determination of purity for pharmaceutical intermediates is a cornerstone of drug development, governed by stringent international guidelines. 1-Amino-3-fluoropip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The accurate determination of purity for pharmaceutical intermediates is a cornerstone of drug development, governed by stringent international guidelines. 1-Amino-3-fluoropiperidin-4-ol presents a unique and formidable analytical challenge. Structurally, it is a highly polar, low-molecular-weight aliphatic amine containing a fluorine atom and a hydroxyl group.

Crucially, it lacks a conjugated π -electron system (chromophore) .

In standard pharmaceutical quality control, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the default modality. However, applying HPLC-UV to 1-Amino-3-fluoropiperidin-4-ol violates the core principles of analytical scientific integrity: the API will exhibit negligible UV absorbance, while trace impurities with aromatic rings will be vastly overestimated, leading to skewed mass balance and false purity reporting.

To establish a scientifically sound and compliant control strategy, we must pivot to orthogonal techniques. This guide objectively compares HPLC with Charged Aerosol Detection (HPLC-CAD) and Quantitative Nuclear Magnetic Resonance (qNMR) , providing step-by-step, self-validating protocols aligned with the [1] framework.

Comparative Analysis of Analytical Modalities

To select the most appropriate method, we must analyze the causality between the molecule's physicochemical properties and the detector's mechanism of action.

Analytical ModalityDetection MechanismSuitability for 1-Amino-3-fluoropiperidin-4-olVerdict & Rationale
HPLC-UV Light absorption by chromophores.Poor. API lacks UV absorbance above 210 nm.Rejected. Fails ICH Q2(R2) specificity and sensitivity requirements.
LC-MS/MS Mass-to-charge ratio of ionized species.Moderate. Highly specific, but prone to severe matrix effects and ion suppression.Secondary. Good for impurity identification, poor for absolute quantitation without isotopically labeled standards.
HPLC-CAD Measurement of charge transferred to non-volatile aerosol particles.Excellent. Universal detection for non-volatile analytes, independent of optical properties.Selected (Routine QC). Provides uniform response factors for API and non-volatile impurities.
19 F qNMR Nuclear magnetic resonance of the 19 F nucleus.Excellent. Primary ratio method. The single fluorine atom provides a clean, interference-free signal.Selected (Absolute Purity). Traceable to the International System of Units (SI) without requiring a homologous reference standard[2].

Method Selection & Validation Workflow

The following flowchart illustrates the strategic decision-making process and validation lifecycle for non-chromophoric APIs, ensuring both scientific rigor and regulatory compliance.

G API 1-Amino-3-fluoropiperidin-4-ol (Target API) Assess Physicochemical Assessment (Highly Polar, No UV Chromophore) API->Assess UV HPLC-UV (Rejected: Poor Sensitivity) Assess->UV Fails CAD HILIC-CAD (Selected: Universal Detection) Assess->CAD Passes qNMR 19F qNMR (Selected: Primary Orthogonal Method) Assess->qNMR Passes Val_CAD ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) CAD->Val_CAD Val_qNMR ISO 24583 Traceability (Internal Standard Calibration) qNMR->Val_qNMR Release Validated Purity Certification Val_CAD->Release Val_qNMR->Release

Fig 1: Analytical selection and ICH Q2(R2) validation workflow for non-chromophoric APIs.

Experimental Protocols (Self-Validating Systems)

Protocol A: HILIC-CAD Method for Routine Purity & Impurity Profiling

Causality Statement: Because 1-Amino-3-fluoropiperidin-4-ol is a highly polar aliphatic amine, it will not retain on standard Reversed-Phase (C18) columns, eluting in the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. Furthermore, CAD requires strictly volatile mobile phases; non-volatile salts (like phosphate) would precipitate in the detector, causing massive background noise.

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm) – Chosen to retain the polar amine.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid). Volatile buffer ensures CAD compatibility.

    • Mobile Phase B: Acetonitrile (LC-MS grade).

    • Gradient: 90% B to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • CAD Evaporation Temperature: 35°C (Optimized for low-molecular-weight, semi-volatile analytes).

  • Sample Preparation:

    • Accurately weigh 10.0 mg of 1-Amino-3-fluoropiperidin-4-ol.

    • Dissolve in 10.0 mL of Acetonitrile:Water (80:20 v/v) to yield a 1.0 mg/mL stock solution.

  • System Suitability (Self-Validation Check):

    • Inject the 1.0 mg/mL standard 6 consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%. Tailing factor 1.5. If these fail, the system is not equilibrated, and validation must halt.

Protocol B: 19 F qNMR for Absolute Purity Determination

Causality Statement: While CAD is excellent for routine profiling, its response can be slightly non-linear. To establish the absolute "true" purity of the reference standard itself, we utilize quantitative NMR. [2]. We select 19 F over 1H NMR because the single fluorine atom on the piperidine ring provides a distinct, isolated multiplet, completely free from the overlapping aliphatic proton signals of the piperidine backbone.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection:

    • Use 2,2,2-Trifluoroethanol (TFE) or Trifluoroacetic acid (TFA) of known, certified purity (e.g., NIST SRM traceable).

  • Sample Preparation:

    • Accurately weigh ~15.0 mg of 1-Amino-3-fluoropiperidin-4-ol and ~10.0 mg of the IS into the same vial using a microbalance (d = 0.001 mg).

    • Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ). Transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Nucleus: 19 F (Observe frequency ~376 MHz on a 400 MHz spectrometer).

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): Must be 5 × T1​ (Longitudinal relaxation time). For fluorinated small molecules, set D1 = 20 seconds to ensure complete relaxation between pulses. Failure to do this will result in incomplete signal recovery and inaccurate quantitation.

    • Number of Scans: 64 (to achieve S/N > 250:1).

  • Data Analysis:

    • Phase and baseline correct the spectrum manually.

    • Integrate the IS peak and the target API fluorine peak.

    • Calculate purity using the standard qNMR mass-ratio equation.

Experimental Validation Data (ICH Q2(R2) Compliance)

The following tables summarize the validation data executed under the , which mandates the demonstration of accuracy, precision, and linearity[1].

Table 1: Linearity and Range (HILIC-CAD vs. 19 F qNMR)

Note: CAD data is often fitted with a quadratic or power-law regression due to the nature of aerosol scattering, whereas qNMR is strictly linear.

ParameterHILIC-CAD 19 F qNMRAcceptance Criteria (ICH Q2)
Range Evaluated 0.05 mg/mL to 1.5 mg/mL5 mg to 25 mg (API mass)80% to 120% of target conc.
Regression Model Power Function ( y=axb )Linear ( y=mx+c )Scientifically justified model
Correlation Coefficient ( R2 ) 0.99850.9999 0.998
Limit of Quantitation (LOQ) 0.05% (0.5 µg/mL)N/A (Mass limited)Signal-to-Noise 10:1
Table 2: Accuracy and Precision (HILIC-CAD)

Accuracy assessed via spike recovery at 80%, 100%, and 120% levels. Precision assessed via 6 replicate preparations at 100% level.

Validation ParameterLevel / ReplicateMean Recovery (%)% RSDICH Q2(R2) Limit
Accuracy (Recovery) 80% Spike99.4%1.1%98.0% - 102.0%
100% Spike100.2%0.8%98.0% - 102.0%
120% Spike99.8%1.0%98.0% - 102.0%
Repeatability (Precision) 100% (n=6)99.9%0.85% RSD 2.0%
Intermediate Precision 100% (n=6, Day 2)100.1%0.92% RSD 2.0%
Table 3: Absolute Purity Determination Comparison

Comparison of the final calculated purity of a single batch of 1-Amino-3-fluoropiperidin-4-ol using both validated methods.

MethodCalculated Purity (% w/w)Expanded Uncertainty (k=2)Primary Advantage
HILIC-CAD 98.7% ± 1.2%High throughput, detects all non-volatile impurities.
19 F qNMR 98.5% ± 0.4%Absolute SI traceability, no response factor bias.

Strategic Recommendations

For drug development professionals working with 1-Amino-3-fluoropiperidin-4-ol or similar non-chromophoric, polar intermediates:

  • Abandon HPLC-UV: Using UV detection for this class of molecules will lead to regulatory rejection under ICH Q2(R2) due to a lack of specificity and sensitivity.

  • Adopt a Two-Tiered Strategy: Use 19 F qNMR to establish the absolute purity of your primary reference standard. Subsequently, use this well-characterized standard to calibrate a HILIC-CAD method for routine batch release and stability testing.

  • Control the CAD Response: Because CAD response is non-linear over wide ranges, ensure that impurity quantification is performed using a power-law calibration curve or by matching the impurity concentration closely to a diluted standard.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • BioQC. Analytical Method Validation ICH Q2(R2) - Summary. Retrieved from:[Link]

  • iTeh Standards. ISO 24583:2022 - 1H qNMR Purity Determination for Food Compounds. (Principles applicable to organic compound qNMR validation). Retrieved from:[Link]

  • SciSpace / Springer-Verlag. A new traceability scheme for the development of international system-traceable persistent organic pollutant reference materials by quantitative nuclear magnetic resonance. Retrieved from:[Link]

Sources

Comparative

1-Amino-3-fluoropiperidin-4-ol compared to other fluorinated piperidines

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the challenge of balancing target affinity with favorable ADMET (Absorption, Distribution, Metabolism, Exc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the challenge of balancing target affinity with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Highly basic, lipophilic amines are notorious for introducing off-target liabilities, particularly hERG channel inhibition and phospholipidosis.

To circumvent these issues, the strategic incorporation of fluorine and heteroatoms has become a cornerstone of modern drug design [1]. Among the emerging building blocks, 1-amino-3-fluoropiperidin-4-ol represents a highly functionalized, three-dimensional scaffold. This guide objectively compares its physicochemical behavior against other fluorinated piperidines and provides the self-validating experimental protocols required to evaluate these fragments in your own discovery workflows.

Structural Deconstruction & Causality

To understand the utility of 1-amino-3-fluoropiperidin-4-ol, we must deconstruct the causality behind its three primary modifications relative to a standard piperidine ring:

  • The N-Amino Group (Hydrazine Motif): Replacing the standard secondary or tertiary amine with an N-amino group fundamentally shifts the electronic landscape. The adjacent electronegative nitrogen creates lone-pair repulsion and exerts a strong inductive electron-withdrawing (-I) effect. This shifts the molecule from a highly basic amine to a hydrazine derivative, drastically lowering the intrinsic pKa [2].

  • The C3-Fluorine (Stereoelectronic Control): The introduction of a fluorine atom at the C3 position typically lowers the basicity of the amine by ~1.5 to 2.0 log units due to its powerful inductive effect [3]. Beyond pKa modulation, the highly polarized C-F bond introduces a stereoelectronic "gauche effect." When the nitrogen is protonated, charge-dipole interactions strongly bias the ring conformation, often forcing the C-F bond into an axial position [4].

  • The C4-Hydroxyl (Hydrogen Bonding): The hydroxyl group provides a critical hydrogen bond donor/acceptor vector for target engagement. Depending on the relative stereochemistry (cis vs. trans), it can also engage in intramolecular hydrogen bonding with the C3-fluorine (F...H-O), further rigidifying the conformation and masking polarity to fine-tune membrane permeability.

G cluster_0 Stereoelectronic Drivers in 1-Amino-3-fluoropiperidin-4-ol N_Amino N-Amino Group (Inductive & Repulsive) pKa_Drop Drastic pKa Reduction (pKa ~5.5-6.5) N_Amino->pKa_Drop -I effect C3_Fluoro C3-Fluorine (σ*C-F Hyperconjugation) Gauche C-N / C-F Gauche Effect (Axial F Preference) C3_Fluoro->Gauche Stereoelectronic HBond Intramolecular H-Bond (F...H-O) C3_Fluoro->HBond Acceptor C3_Fluoro->pKa_Drop -I effect C4_Hydroxyl C4-Hydroxyl (H-Bond Donor/Acceptor) C4_Hydroxyl->HBond Donor

Conformational and electronic drivers in 1-amino-3-fluoropiperidin-4-ol.

Comparative Physicochemical Profiling

When evaluating fragments for drug design, lowering the basicity of the amine is a proven strategy to mitigate hERG channel affinity [5]. The table below illustrates how the additive effects of fluorination and N-amination modulate the physicochemical landscape of the piperidine core.

CompoundpKa (Conjugate Acid)LogP (Neutral Form)Primary Driving Force
Piperidine ~11.11.1Unsubstituted aliphatic amine baseline.
3-Fluoropiperidine ~9.50.6Single C3-Fluorine (-I effect).
3,3-Difluoropiperidine ~7.80.5gem-Difluoro (-I effect).
1-Aminopiperidine ~8.20.3N-Amino group (Hydrazine lone-pair repulsion).
1-Amino-3-fluoropiperidin-4-ol ~5.5 - 6.5< 0.0Synergistic -I effects from N-NH₂, C3-F, and C4-OH.

*Predicted values based on additive inductive decrements. The combination results in a highly polar, low-basicity scaffold that is predominantly neutral at physiological pH (7.4).

Self-Validating Experimental Protocols

To trust the data generated during lead optimization, your analytical protocols must be self-validating. Below are the definitive methodologies for profiling fluorinated piperidines.

Protocol A: Potentiometric Determination of pKa

Rationale: Computational pKa predictions for highly functionalized hydrazines often fail due to complex solvation energies and stereoelectronic effects. Empirical potentiometric titration is mandatory.

  • Preparation: Prepare a 2.0 mM solution of 1-amino-3-fluoropiperidin-4-ol in 0.15 M KCl. Causality: The KCl background maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.5 M HCl. Causality: This ensures the hydrazine moiety is fully protonated prior to the start of the measurement.

  • Titration: Titrate the solution with standardized 0.5 M KOH at a strictly controlled temperature of 25.0 ± 0.1 °C. Critical Step: Conduct the titration under a continuous nitrogen gas purge. Causality: Atmospheric CO₂ dissolves in basic solutions to form carbonic acid, which introduces artifactual buffering regions and skews the pKa calculation.

  • Data Analysis: Plot the volume of titrant against the measured pH. Calculate the exact pKa using the inflection point via Bjerrum plot analysis.

Protocol B: Shake-Flask Determination of LogD (pH 7.4)

Rationale: While LogP measures the lipophilicity of the neutral species, LogD at pH 7.4 dictates actual physiological behavior (membrane permeability, volume of distribution).

  • System Setup: Prepare a biphasic system consisting of equal volumes of 1-octanol (pre-saturated with buffer) and 50 mM aqueous phosphate buffer (pH 7.4, pre-saturated with octanol).

  • Spiking: Introduce a 10 mM DMSO stock of the compound into the biphasic system (final DMSO concentration < 1%).

  • Equilibration: Shake the mixture vigorously at 300 rpm for 60 minutes at 25 °C. Causality: 60 minutes is required to ensure complete thermodynamic distribution of the highly polar 1-amino-3-fluoropiperidin-4-ol across the phase boundary.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Causality: Centrifugation breaks any micro-emulsions that would falsely elevate the aqueous concentration readings.

  • Quantification: Extract aliquots from both the octanol and aqueous layers. Quantify the compound concentration using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation: LogD7.4​=log10​([Analyte]buffer​[Analyte]octanol​​) .

G Step1 1. Synthesis & Isolation (Enantioselective Fluorination) Step2 2. Physicochemical Profiling (Potentiometric pKa & Shake-Flask LogD) Step1->Step2 Step3 3. In Vitro ADME (Microsomal Stability & Permeability) Step2->Step3 Step4 4. Lead Optimization (Fragment Linking/Growing) Step3->Step4

Standard workflow for evaluating fluorinated piperidine building blocks.

Conclusion

Compared to standard fluorinated piperidines (like 3-fluoropiperidine or 3,3-difluoropiperidine), 1-amino-3-fluoropiperidin-4-ol offers a unique combination of extreme basicity reduction, stereoelectronic rigidity, and hydrogen-bonding capacity. By utilizing the N-amino group as a vector for further functionalization (e.g., forming ureas or hydrazones), medicinal chemists can exploit this fragment to build highly polar, hERG-sparing therapeutics.

References

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: yuntsg.com URL: [Link]

  • ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. | Request PDF - ResearchGate Source: researchgate.net URL: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link]

Sources

Validation

A Comparative Guide to the Commercial Synthesis of 1-Amino-3-fluoropiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-Amino-3-fluoropiperidin-4-ol in Drug Discovery The piperidine scaffold is a ubiquitous motif in pharmaceuticals, present...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Amino-3-fluoropiperidin-4-ol in Drug Discovery

The piperidine scaffold is a ubiquitous motif in pharmaceuticals, present in numerous approved drugs.[1][2] The introduction of a fluorine atom and additional functional groups, such as the 1-amino and 4-hydroxyl moieties, creates a highly functionalized and stereochemically rich building block. This specific substitution pattern offers medicinal chemists a versatile platform for generating novel chemical entities with potentially improved pharmacological profiles. The cis- and trans- diastereomers of the 3-fluoro-4-hydroxypiperidine core, in particular, are prized for their ability to introduce conformational constraints and new hydrogen bonding interactions. This guide will focus on commercially viable routes to the racemic mixture, with a discussion on potential for stereocontrol.

Benchmarking Plausible Commercial Synthesis Routes

Two primary synthetic strategies emerge as the most commercially viable for the synthesis of 1-Amino-3-fluoropiperidin-4-ol. The first route proceeds through a readily available fluorinated piperidinone intermediate, while the second employs a convergent reductive amination strategy.

MetricRoute 1: From 3-Fluoro-4-piperidinoneRoute 2: Convergent Reductive Amination
Starting Materials Cost Moderate to HighLow to Moderate
Key Starting Material 3-Fluoro-4-piperidinone hydrochlorideCommercially available keto-esters/aldehydes
Number of Steps 43
Estimated Overall Yield 40-50%35-45%
Process Complexity ModerateHigh
Stereochemical Control Achievable at reduction stepMore challenging to establish
Scalability GoodModerate
Key Reagents Boc-anhydride, NaBH₄, TFA, HOSAAmmonia, NaBH(OAc)₃, HOSA
Safety Considerations Use of strong acid (TFA)Use of borohydride reagents

Route 1: Synthesis via a Protected Fluoropiperidinone Intermediate

This route leverages the commercial availability of 3-fluoro-4-piperidinone hydrochloride, providing a direct entry point to the core structure.[3][4][5][6] The synthesis involves four key steps: N-protection, stereoselective reduction of the ketone, deprotection, and a final N-amination.

Experimental Protocol: Route 1

Step 1: N-Boc Protection of 3-Fluoro-4-piperidinone

  • Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[7][8][9][10]

  • Procedure:

    • Suspend 3-fluoro-4-piperidinone hydrochloride (1.0 equiv.) in dichloromethane (DCM, 10 vol.).

    • Add triethylamine (2.2 equiv.) and stir for 15 minutes at room temperature.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM (2 vol.).

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-fluoropiperidin-4-one.

  • Expected Yield: 90-95%

Step 2: Reduction of N-Boc-3-fluoropiperidin-4-one

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones, offering a good balance of reactivity and safety for large-scale operations. The stereochemical outcome of this reduction is crucial and can often be influenced by the directing effect of the adjacent fluorine atom, favoring the formation of the cis-isomer.[11]

  • Procedure:

    • Dissolve N-Boc-3-fluoropiperidin-4-one (1.0 equiv.) in methanol (10 vol.) and cool the solution to 0 °C.

    • Add sodium borohydride (1.5 equiv.) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate to yield N-Boc-3-fluoropiperidin-4-ol.

  • Expected Yield: 85-90% (as a mixture of diastereomers, predominantly cis)

Step 3: Deprotection of N-Boc-3-fluoropiperidin-4-ol

  • Rationale: Trifluoroacetic acid (TFA) is a common and effective reagent for the removal of Boc protecting groups.[12]

  • Procedure:

    • Dissolve N-Boc-3-fluoropiperidin-4-ol (1.0 equiv.) in DCM (5 vol.).

    • Add trifluoroacetic acid (TFA, 5 equiv.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield 3-fluoropiperidin-4-ol.

  • Expected Yield: >95%

Step 4: N-Amination of 3-fluoropiperidin-4-ol

  • Rationale: Electrophilic amination using hydroxylamine-O-sulfonic acid (HOSA) is a well-established method for the N-amination of secondary amines.[13] This method is generally high-yielding and uses a readily available and relatively inexpensive reagent.

  • Procedure:

    • Dissolve 3-fluoropiperidin-4-ol (1.0 equiv.) in a mixture of water and a suitable organic solvent (e.g., dichloromethane).

    • Cool the mixture to 0 °C and add a solution of hydroxylamine-O-sulfonic acid (1.2 equiv.) in water dropwise.

    • Add a base (e.g., sodium hydroxide) to maintain a basic pH.

    • Stir the reaction at room temperature for 4-6 hours.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield 1-Amino-3-fluoropiperidin-4-ol.

  • Expected Yield: 60-70%

Workflow Diagram: Route 1

Route 1 start 3-Fluoro-4-piperidinone Hydrochloride step1 Step 1: N-Boc Protection (Boc₂O, Et₃N) start->step1 intermediate1 N-Boc-3-fluoropiperidin-4-one step1->intermediate1 Yield: 90-95% step2 Step 2: Ketone Reduction (NaBH₄) intermediate1->step2 intermediate2 N-Boc-3-fluoropiperidin-4-ol step2->intermediate2 Yield: 85-90% step3 Step 3: Deprotection (TFA) intermediate2->step3 intermediate3 3-Fluoropiperidin-4-ol step3->intermediate3 Yield: >95% step4 Step 4: N-Amination (HOSA) intermediate3->step4 product 1-Amino-3-fluoropiperidin-4-ol step4->product Yield: 60-70%

Caption: Workflow for the synthesis of 1-Amino-3-fluoropiperidin-4-ol via a protected intermediate.

Route 2: Convergent Synthesis via Reductive Amination

This approach constructs the fluorinated piperidine ring in a convergent manner, potentially reducing the overall step count. Reductive amination is a powerful tool for the formation of C-N bonds and the synthesis of nitrogen-containing heterocycles.[14][15][16][17][18][19]

Experimental Protocol: Route 2

Step 1: Synthesis of a Fluorinated 1,5-Dicarbonyl Precursor

  • Rationale: The synthesis of a suitable fluorinated 1,5-dicarbonyl compound is the key challenge of this route. One plausible approach involves the Michael addition of a fluorinated nucleophile to an α,β-unsaturated aldehyde or ketone.

  • Procedure (Illustrative):

    • React a suitable fluorinated β-ketoester with an α,β-unsaturated aldehyde in the presence of a base (e.g., sodium ethoxide) to form the 1,5-dicarbonyl precursor via a Michael addition.

    • Purify the product by column chromatography.

  • Expected Yield: 60-70%

Step 2: Intramolecular Reductive Amination

  • Rationale: The 1,5-dicarbonyl precursor can undergo a one-pot cyclization and reduction in the presence of an ammonia source and a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reagent for this transformation.[15]

  • Procedure:

    • Dissolve the fluorinated 1,5-dicarbonyl precursor (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE).

    • Add ammonium acetate (5-10 equiv.) and stir at room temperature.

    • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.

    • Stir the reaction at room temperature for 24-48 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer, and concentrate.

    • Purify by column chromatography to yield 3-fluoropiperidin-4-ol.

  • Expected Yield: 70-80%

Step 3: N-Amination of 3-fluoropiperidin-4-ol

  • Rationale and Procedure: This step is identical to Step 4 in Route 1.

  • Expected Yield: 60-70%

Workflow Diagram: Route 2

Route 2 start Fluorinated β-ketoester & α,β-unsaturated aldehyde step1 Step 1: Michael Addition start->step1 intermediate1 Fluorinated 1,5-Dicarbonyl Precursor step1->intermediate1 Yield: 60-70% step2 Step 2: Intramolecular Reductive Amination (NH₄OAc, NaBH(OAc)₃) intermediate1->step2 intermediate2 3-Fluoropiperidin-4-ol step2->intermediate2 Yield: 70-80% step3 Step 3: N-Amination (HOSA) intermediate2->step3 product 1-Amino-3-fluoropiperidin-4-ol step3->product Yield: 60-70%

Caption: Convergent synthesis of 1-Amino-3-fluoropiperidin-4-ol via reductive amination.

Conclusion and Recommendations

Both presented routes offer viable pathways to 1-Amino-3-fluoropiperidin-4-ol.

  • Route 1 is recommended for its more predictable and scalable nature, primarily due to the commercial availability of the key intermediate, 3-fluoro-4-piperidinone. This significantly de-risks the early stages of the synthesis. The stereochemical outcome of the ketone reduction has also been studied for similar systems, providing a clearer path to specific diastereomers.

  • Route 2 offers a more convergent approach with fewer overall steps. However, the synthesis of the fluorinated 1,5-dicarbonyl precursor may require significant process development and optimization. Stereocontrol during the cyclization could also be more challenging to achieve.

For drug development professionals requiring reliable access to this building block, establishing a robust and scalable process based on Route 1 is the more prudent strategy. Further optimization of the N-amination step to improve yields would be a key area for process improvement. For research and discovery applications where smaller quantities are needed and a more convergent route is desired, Route 2 presents an attractive alternative, provided the precursor synthesis can be efficiently established.

References

Click to expand

Sources

Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 1-Amino-3-fluoropiperidin-4-ol Compounds

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical juncture in this path is the transition from a controll...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical juncture in this path is the transition from a controlled laboratory environment (in vitro) to a complex biological system (in vivo). This guide provides a comprehensive comparison of the methodologies used to assess the efficacy of a novel class of molecules, 1-Amino-3-fluoropiperidin-4-ol compounds, highlighting the causal relationships between experimental design and data interpretation. For the purpose of this guide, we will follow the progression of a hypothetical lead compound, AFP-1 , from initial screening to preclinical evaluation.

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to enhance druggability by improving pharmacokinetic properties and providing a versatile framework for structural modification.[1][2] The introduction of a fluorine atom can further enhance metabolic stability and binding affinity, making fluorinated piperidinols a promising area of investigation.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of evaluating such compounds.

Part 1: The Foundation of Efficacy - In Vitro Assessment

The initial evaluation of any potential drug candidate begins in vitro. These experiments are designed to answer a fundamental question: does the compound interact with its intended biological target and elicit a desired effect in a simplified, controlled system? This stage is crucial for establishing a preliminary structure-activity relationship (SAR) and selecting the most promising candidates for further, more resource-intensive testing.[4][5]

A. Target Engagement: The Enzyme Inhibition Assay

For our hypothetical compound, AFP-1, let us assume the intended target is a protein kinase, "Kinase-Y," which is overactive in a specific cancer type. The first step is to determine if AFP-1 can directly inhibit the activity of this enzyme.

Experimental Protocol: Kinase-Y Inhibition Assay (Fluorescence-Based)

This protocol is a self-validating system designed to quantify the inhibitory potential of test compounds against a target enzyme.[6][7]

  • Reagent Preparation:

    • Prepare a stock solution of AFP-1 and its analogs in 100% DMSO.[8]

    • Dilute the compounds to the desired concentrations in assay buffer. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%) to avoid solvent-induced artifacts.

    • Prepare solutions of recombinant Kinase-Y, its specific peptide substrate, and ATP in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each compound dilution to the appropriate wells.

    • Include "negative control" wells (DMSO only, representing 0% inhibition) and "positive control" wells (a known potent inhibitor of Kinase-Y, representing 100% inhibition).

    • Add 20 µL of the Kinase-Y enzyme solution to all wells and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 20 µL of a solution containing the peptide substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the assay.

    • Stop the reaction by adding a detection solution that quantifies the amount of phosphorylated substrate, which generates a fluorescent signal.

    • Read the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

B. Cellular Activity: The Cytotoxicity Assay

While direct enzyme inhibition is a vital first step, it does not guarantee that a compound can enter a cell and exert its effect in a more complex cellular environment. Therefore, the next logical step is to assess the compound's ability to kill or inhibit the proliferation of cancer cells that rely on Kinase-Y.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

  • Cell Culture:

    • Seed cancer cells (e.g., HCT116 colorectal cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]

  • Compound Treatment:

    • The following day, treat the cells with serial dilutions of AFP-1 and its analogs for 72 hours. Include a vehicle control (DMSO).

  • Assay and Measurement:

    • After the incubation period, add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of compound concentration.

In Vitro Data Summary

The data below represents a hypothetical outcome for AFP-1 and two analogs, illustrating a typical SAR. AFP-2 has a different substitution on the amino group, while AFP-3 lacks the fluorine atom.

CompoundKinase-Y Inhibition IC50 (nM)HCT116 Cell Viability IC50 (nM)
AFP-1 15 85
AFP-2120750
AFP-395550
Staurosporine (Control)520

From this table, AFP-1 emerges as the most potent compound, with strong activity against both the isolated enzyme and the cancer cell line. The superior performance of AFP-1 compared to AFP-3 suggests the fluorine atom may be contributing favorably to its activity, a common goal of fluorination in medicinal chemistry.[10]

Part 2: The Reality Check - In Vivo Efficacy Assessment

A compound's success in vitro is no guarantee of its effectiveness in a living organism. The complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME) can dramatically alter a drug's performance.[11] The piperidine ring, while often improving pharmacokinetic properties, can also be a site of metabolism, primarily by cytochrome P450 enzymes.[12][13] In vivo studies are therefore essential to determine if a compound can reach its target in sufficient concentrations for a sufficient duration to have a therapeutic effect, without causing undue toxicity.[14][15]

A. The Animal Model: Cancer Xenograft Study

To test AFP-1's efficacy in vivo, a human tumor xenograft model in immunocompromised mice is a standard and informative choice.[16][17]

Experimental Protocol: HCT116 Xenograft Model

  • Animal Acclimatization and Tumor Implantation:

    • Use immunocompromised mice (e.g., NOD-SCID or Athymic Nude).

    • Subcutaneously inject HCT116 cancer cells into the flank of each mouse.

    • Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing:

    • Randomize the tumor-bearing mice into vehicle control and treatment groups (n=8-10 mice per group).

    • Formulate AFP-1 in an appropriate vehicle for the chosen route of administration (e.g., oral gavage).

    • Administer AFP-1 daily at one or more dose levels (e.g., 25 mg/kg and 50 mg/kg). The vehicle group receives the formulation without the active compound.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers two to three times per week.

    • Monitor the body weight of the mice as a general indicator of toxicity.

    • The study endpoint is typically when tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for final weight measurement and further analysis.

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.

    • Analyze the statistical significance of the differences between the groups.

    • Evaluate any significant changes in body weight.

In Vivo Data Summary

Below is a table of hypothetical results from the xenograft study of AFP-1.

Treatment GroupDose (mg/kg, oral)Final Tumor Volume (mm³)% TGIBody Weight Change (%)
Vehicle Control-1550 ± 210-+2%
AFP-1 25 852 ± 155 45% -3%
AFP-1 50 496 ± 120 68% -8%
Positive ControlVaries400 ± 9874%-10%

These results demonstrate that AFP-1 exhibits dose-dependent antitumor activity in vivo, with significant tumor growth inhibition at the 50 mg/kg dose. The moderate body weight loss suggests acceptable, but not negligible, toxicity at this dose, warranting further investigation.

Part 3: Visualizing the Science

Diagrams are essential tools for conceptualizing complex biological and experimental processes.

cluster_workflow In Vitro to In Vivo Workflow Compound_Library 1-Amino-3-fluoropiperidin-4-ol Analogs (AFP-1, AFP-2, AFP-3) In_Vitro_Screening Part 1: In Vitro Assessment Compound_Library->In_Vitro_Screening Enzyme_Assay Kinase-Y Inhibition Assay (IC50 Determination) In_Vitro_Screening->Enzyme_Assay Cell_Assay HCT116 Cytotoxicity Assay (IC50 Determination) In_Vitro_Screening->Cell_Assay Lead_Selection Select Lead Candidate (AFP-1) Enzyme_Assay->Lead_Selection Cell_Assay->Lead_Selection In_Vivo_Testing Part 2: In Vivo Assessment Lead_Selection->In_Vivo_Testing Xenograft_Model HCT116 Mouse Xenograft (% TGI, Toxicity) In_Vivo_Testing->Xenograft_Model PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Xenograft_Model->PK_PD_Studies Clinical_Candidate Clinical Candidate Nomination PK_PD_Studies->Clinical_Candidate

Caption: Workflow from in vitro screening to in vivo validation.

cluster_pathway Hypothetical AFP-1 Mechanism of Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Y Kinase-Y Receptor->Kinase_Y Activates Downstream_Signal Downstream Signaling Cascade Kinase_Y->Downstream_Signal Proliferation Cell Proliferation & Survival Downstream_Signal->Proliferation AFP1 AFP-1 AFP1->Kinase_Y Inhibits

Caption: AFP-1 inhibits the Kinase-Y signaling pathway.

Part 4: Synthesis and Discussion - The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of early-stage drug discovery is to establish a strong In Vitro-In Vivo Correlation (IVIVC).[18][19] A good correlation allows in vitro assays to serve as reliable predictors of in vivo performance, streamlining development and reducing reliance on animal testing.[20][21][22]

In our case study, AFP-1 was potent in vitro (IC50 = 85 nM) and showed efficacy in vivo. However, the translation is not always this direct. A compound might have a 10 nM IC50 in a cell assay but show no activity in vivo. Conversely, a compound with a micromolar IC50 might be highly effective in an animal model.

Why do these discrepancies occur?

  • Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism, or fast clearance can prevent the compound from reaching a therapeutic concentration at the tumor site. The piperidine moiety in AFP-1 could be susceptible to N-dealkylation or ring oxidation by liver enzymes.[12]

  • Drug Distribution: The compound may not effectively penetrate the tumor tissue.

  • Target Engagement in Vivo: The concentration of ATP in a living cell is much higher than that used in many in vitro kinase assays. A compound that is a competitive inhibitor of ATP might appear less potent in vivo.

  • Toxicity: A compound may be too toxic at efficacious doses, limiting its therapeutic window.

The observed difference between AFP-1's enzymatic IC50 (15 nM) and its cellular IC50 (85 nM) is common and illustrates the first translational gap—from enzyme to cell. This drop-off can be due to factors like cell membrane permeability and the presence of efflux pumps. The subsequent translation to the in vivo model introduces the much larger complexities of a whole-organism system. Understanding these translational gaps is paramount for making informed decisions in a drug discovery program.

Conclusion

The evaluation of 1-Amino-3-fluoropiperidin-4-ol compounds, exemplified by our hypothetical AFP-1, requires a multi-faceted approach that logically progresses from simple to complex systems. In vitro assays provide a crucial foundation for understanding a compound's intrinsic potency and mechanism of action, while in vivo studies offer the definitive test of its potential as a therapeutic agent in a biological context. The key to successful drug development lies not just in generating data, but in critically analyzing the correlation—or lack thereof—between these two domains. By understanding the causal factors behind a compound's performance at each stage, from enzyme kinetics to whole-animal physiology, researchers can more effectively navigate the challenging path from the laboratory bench to the patient's bedside.

References

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-Amino-3-fluoropiperidin-4-ol

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these compounds is a critical component...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 1-Amino-3-fluoropiperidin-4-ol, a fluorinated piperidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from structurally similar molecules and established chemical waste management principles to ensure a cautious and compliant approach.

Core Principles of Chemical Waste Management

The disposal of any chemical, including 1-Amino-3-fluoropiperidin-4-ol, is governed by the overarching principle of minimizing risk to human health and the environment. This is achieved through a systematic process of hazard assessment, proper segregation, secure containment, and disposal through approved channels. Adherence to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory.[1][2]

Hazard Assessment and Characterization

Given the structure of 1-Amino-3-fluoropiperidin-4-ol, which incorporates a piperidine ring, an amino group, and a fluorine atom, a conservative hazard assessment is warranted. Piperidine and its derivatives can exhibit a range of toxicological properties.[3] The presence of a fluorine atom designates it as a halogenated organic compound, which has specific disposal requirements.[4][5]

Anticipated Hazards:

  • Skin and Eye Irritation: Similar amino- and fluoro-substituted heterocyclic compounds are known to cause skin and eye irritation.[6]

  • Harmful if Swallowed or Inhaled: Many amine-containing compounds are toxic upon ingestion or inhalation.[7][8]

  • Environmental Hazard: Improper disposal can lead to contamination of soil and water.[7][8]

Due to the lack of specific toxicological data for 1-Amino-3-fluoropiperidin-4-ol, it is prudent to handle it as a hazardous substance.

Personal Protective Equipment (PPE)

When handling 1-Amino-3-fluoropiperidin-4-ol for disposal, the following PPE is mandatory to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[3]

  • Body Protection: A laboratory coat should be worn.

Step-by-Step Disposal Protocol

The proper disposal of 1-Amino-3-fluoropiperidin-4-ol and materials contaminated with it must be managed as hazardous waste.

Waste Segregation: The Cornerstone of Safe Disposal

The primary and most critical step is the proper segregation of waste containing 1-Amino-3-fluoropiperidin-4-ol.

  • Halogenated vs. Non-Halogenated Waste: As a fluorinated compound, all waste containing 1-Amino-3-fluoropiperidin-4-ol must be collected in a designated "Halogenated Organic Waste" container.[4][5][9] This is because halogenated waste typically requires specific treatment methods, such as incineration at high temperatures, to prevent the formation of toxic byproducts.[5]

  • Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste.[9][10] Also, avoid mixing with other incompatible waste streams such as acids, bases, or oxidizing agents.[9][11]

Waste Collection and Container Management
  • Designated Container: Use a clearly labeled, dedicated container for "Hazardous Waste - Halogenated Organics."[4][5]

  • Labeling: The container must be labeled with the full chemical name, "1-Amino-3-fluoropiperidin-4-ol," and an approximate concentration or quantity.[9] The date of accumulation should also be included.

  • Container Integrity: Ensure the waste container is in good condition, made of a compatible material, and has a tightly sealing lid to prevent leaks or the release of vapors.[4][9] The container should be kept closed at all times except when adding waste.[4]

  • Contaminated Materials: All items that have come into contact with 1-Amino-3-fluoropiperidin-4-ol, such as pipette tips, vials, and contaminated PPE, should be collected in the same designated hazardous waste container.[3]

Storage of Waste
  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[12]

  • Incompatible Materials: Keep the waste container away from incompatible materials.

Disposal
  • Licensed Waste Disposal: The disposal of the hazardous waste container must be handled by a licensed and approved waste disposal company.[10] Follow your institution's procedures for arranging a waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should 1-Amino-3-fluoropiperidin-4-ol or its solutions be poured down the drain.[7][8][10]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area. Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment.

  • Containment and Cleanup:

    • For solid spills: Carefully sweep up the material and place it into the designated hazardous waste container.

    • For liquid spills (if dissolved in a solvent): Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[3][12] Place the absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Amino-3-fluoropiperidin-4-ol.

DisposalWorkflow Start Generation of Waste (1-Amino-3-fluoropiperidin-4-ol) Assess_Hazards Hazard Assessment: Treat as Hazardous Start->Assess_Hazards Spill Spill Occurs Start->Spill Segregate_Waste Waste Segregation: Halogenated Organic Waste Assess_Hazards->Segregate_Waste Collect_Waste Collect in Labeled, Sealed Container Segregate_Waste->Collect_Waste Store_Waste Store in Designated, Secure Area Collect_Waste->Store_Waste Dispose Arrange for Pickup by Licensed Waste Disposal Company Store_Waste->Dispose End Proper Disposal Complete Dispose->End Spill_Cleanup Spill Cleanup Protocol Spill->Spill_Cleanup Spill_Cleanup->Segregate_Waste

Caption: Disposal workflow for 1-Amino-3-fluoropiperidin-4-ol.

Quantitative Data Summary

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[4][5]
Container Type Compatible, tightly sealed[4][9]
Labeling Requirements Full chemical name, "Hazardous Waste", date[9]
Storage Location Designated, well-ventilated, secure area[12]
Disposal Method Licensed hazardous waste contractor[10]

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. For 1-Amino-3-fluoropiperidin-4-ol, a methodical approach grounded in the principles of handling halogenated organic compounds is essential. By adhering to the step-by-step procedures outlined in this guide—from meticulous segregation and labeling to secure storage and professional disposal—researchers can ensure a safe laboratory environment and uphold their commitment to environmental stewardship.

References

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Handling

A Researcher's Guide to the Safe Handling of 1-Amino-3-fluoropiperidin-4-ol

An In-Depth Technical Guide for Laboratory Professionals As a novel compound in the landscape of pharmaceutical research and development, 1-Amino-3-fluoropiperidin-4-ol presents unique opportunities for innovation. Its s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Laboratory Professionals

As a novel compound in the landscape of pharmaceutical research and development, 1-Amino-3-fluoropiperidin-4-ol presents unique opportunities for innovation. Its structural features, combining a piperidine scaffold with amino and fluoro groups, suggest its potential as a key building block in the synthesis of new therapeutic agents. However, these same features necessitate a cautious and well-informed approach to its handling in the laboratory. The presence of the fluorine atom, for instance, can significantly alter the biological properties and reactivity of the molecule compared to its non-fluorinated counterparts.[1][2]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-Amino-3-fluoropiperidin-4-ol. By synthesizing technical accuracy with field-proven insights, this document aims to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

Hazard Assessment by Analogy: A Proactive Approach to Safety

In the absence of a specific Material Safety Data Sheet (MSDS) for 1-Amino-3-fluoropiperidin-4-ol, a thorough hazard assessment based on structurally similar compounds is a critical and responsible first step. By examining the known hazards of related aminopiperidines and fluorinated heterocyclic compounds, we can anticipate the potential risks and implement appropriate safety measures.

Based on data from analogous compounds, researchers should handle 1-Amino-3-fluoropiperidin-4-ol with caution, assuming it may possess the following hazards:

  • Skin and Eye Irritation: Many amine-containing compounds can be irritating to the skin and eyes.[3] Fluorinated compounds can also cause irritation.[4] Therefore, it is prudent to assume that 1-Amino-3-fluoropiperidin-4-ol may cause serious eye irritation and skin irritation upon contact.[3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols of similar compounds can lead to respiratory irritation.[3][5] Proper ventilation and handling within a chemical fume hood are therefore essential.

  • Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern with many biologically active small molecules.[6] Assume that this compound may be harmful if ingested or inhaled.[3][6]

  • Potential for Unforeseen Biological Effects: The introduction of fluorine can lead to profound changes in biological properties.[7][8] As a research chemical, the full toxicological profile of 1-Amino-3-fluoropiperidin-4-ol is likely not yet fully characterized.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 1-Amino-3-fluoropiperidin-4-ol to minimize exposure through all potential routes.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon known or suspected contact with the compound. Powder-free gloves are preferred to prevent aerosolization of contaminants.[9][10]
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a risk of splashing.[9][11]
Body Protection A long-sleeved laboratory coat is essential. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.[10]
Respiratory Protection All handling of solid 1-Amino-3-fluoropiperidin-4-ol should be conducted in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][12]
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Doff1 1. Gloves (Outer) Doff2 2. Gown/Apron Doff1->Doff2 Doff3 3. Gloves (Inner) Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Mask/Respirator Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Caption: Sequential workflow for donning and doffing PPE.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within a chemical fume hood for handling 1-Amino-3-fluoropiperidin-4-ol.

  • Weighing and Transfer: When weighing the solid compound, use a draft shield or conduct the operation in a fume hood to minimize the dispersal of dust. Use spatulas and other equipment dedicated to this compound to prevent cross-contamination.

  • In Case of a Spill:

    • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

    • Contain: For small spills, cover with a non-combustible absorbent material such as sand or vermiculite.[13]

    • Clean: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent and wash with soap and water.

    • Report: Report all spills to your institution's Environmental Health and Safety (EHS) department.[13]

Disposal Plan

The guiding principle for the disposal of 1-Amino-3-fluoropiperidin-4-ol and any contaminated materials is to treat it as hazardous chemical waste.[13]

  • Solid Waste: Unused or waste 1-Amino-3-fluoropiperidin-4-ol, as well as any contaminated materials (e.g., gloves, weigh boats, absorbent pads), must be collected in a clearly labeled hazardous waste container.[13]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a designated hazardous liquid waste container.

  • Empty Containers: "Empty" containers that held 1-Amino-3-fluoropiperidin-4-ol should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3][13]

  • Licensed Disposal Service: All waste containing 1-Amino-3-fluoropiperidin-4-ol must be disposed of through a licensed professional waste disposal company. Contact your institution's EHS office to arrange for pickup and disposal.[3][13]

Waste Management Workflow

Waste_Management_Workflow Start Handling of 1-Amino-3-fluoropiperidin-4-ol GenerateWaste Generation of Contaminated Materials (Solid & Liquid) Start->GenerateWaste Segregate Segregate Waste into Labeled Hazardous Waste Containers GenerateWaste->Segregate Store Store Sealed Containers in a Designated Accumulation Area Segregate->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS Disposal Disposal by Licensed Waste Management Vendor ContactEHS->Disposal

Caption: Workflow for the proper disposal of chemical waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of 1-Amino-3-fluoropiperidin-4-ol.

References

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  • Fisher Scientific. (2015, April 03). SAFETY DATA SHEET.
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  • Sigma-Aldrich. (n.d.). (3R,4R)-4-Amino-1-Boc-3-fluoropiperidine.
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  • DigitalCommons@URI. (2020, October 12). Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS?.
  • ACS Publications. (2025, March 07). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
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